cis-1,2,6-Trimethylpiperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6S)-1,2,6-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-61-5 | |
| Record name | (2R,6S)-1,2,6-Trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-1,2,6-Trimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for cis-1,2,6-trimethylpiperazine, a substituted piperazine derivative of interest in pharmaceutical and chemical research. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a robust two-step approach commencing with the synthesis of the key intermediate, cis-2,6-dimethylpiperazine, followed by its selective N-methylation. The methodologies presented are based on established and patented chemical transformations, ensuring a practical and reproducible synthetic route.
Overview of the Synthetic Pathway
The proposed synthesis of this compound is a two-stage process:
-
Synthesis of cis-2,6-Dimethylpiperazine: This initial step involves the cyclization of diisopropanolamine in the presence of ammonia and a hydrogenation catalyst. This method has been detailed in patent literature and provides a reliable route to the desired cis-isomer.
-
N-methylation of cis-2,6-Dimethylpiperazine: The second step focuses on the selective methylation of one of the nitrogen atoms of the piperazine ring to yield the final product, this compound. Standard N-alkylation procedures can be effectively applied here.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of cis-2,6-Dimethylpiperazine
This procedure is adapted from patented methods for the selective production of cis-2,6-dimethylpiperazine.[1][2][3]
Reaction Scheme:
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
Navigating the Ambiguities of cis-1,2,6-Trimethylpiperazine: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical entities are paramount. This guide delves into the available information for cis-1,2,6-Trimethylpiperazine, a substituted piperazine derivative. It aims to provide a clear overview of its structural details, available data, and the current ambiguities surrounding its specific stereoisomer.
Chemical Identity and Structure: Unraveling the CAS Number Confusion
Separate entries exist for specific enantiomers, such as (2S,6S)-1,2,6-trimethylpiperazine, but a dedicated entry for the cis-isomer is not explicitly found[2]. This suggests that while the general structure of 1,2,6-trimethylpiperazine is recognized, the specific cis-isomer may be less commonly synthesized or characterized.
The chemical structure of this compound consists of a piperazine ring with methyl groups attached to one nitrogen atom (position 1) and two carbon atoms (positions 2 and 6). The "cis" designation indicates that the two methyl groups on the carbon atoms are on the same side of the piperazine ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
Due to the lack of specific experimental data for this compound, the following table summarizes the computed properties for the general "1,2,6-Trimethylpiperazine" as available in the PubChem database[1]. These values should be considered theoretical estimations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |
| Molecular Weight | 128.22 g/mol | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 128.131348519 g/mol | PubChem[1] |
| Monoisotopic Mass | 128.131348519 g/mol | PubChem[1] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 82.9 | PubChem[1] |
Experimental Protocols: A Look at a General Synthetic Approach
Specific experimental protocols for the synthesis of this compound are not readily found in the surveyed literature. However, a general method for the synthesis of cis-2,6-disubstituted piperazines involves the reductive cyclization of dioximes. This approach has been shown to predominantly yield the cis-isomer[3].
A plausible, though unverified, synthetic workflow for this compound could be envisioned as follows:
Caption: A potential synthetic workflow for this compound.
Note: This proposed pathway is a theoretical adaptation of known methods for similar compounds and would require experimental validation.
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Piperazine derivatives, in general, are a well-established class of compounds with a wide range of pharmacological applications, acting on various biological targets. Further research would be necessary to determine the specific biological profile of this particular isomer.
Conclusion
This compound remains a compound with limited publicly available data. The primary challenge lies in the ambiguity of its CAS number and the scarcity of specific experimental data. While the general structure is understood, and theoretical properties can be computed, a comprehensive understanding of its physicochemical properties, biological activity, and established synthetic routes requires further dedicated research. The information provided in this guide is based on the currently accessible data for the broader class of 1,2,6-trimethylpiperazine and related synthetic methodologies for cis-disubstituted piperazines. Researchers interested in this specific molecule should approach its study with the awareness of these data gaps and the need for primary experimental investigation.
References
- 1. 1,2,6-Trimethylpiperazine | C7H16N2 | CID 21973747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,6S)-1,2,6-trimethylpiperazine | C7H16N2 | CID 30720226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
cis-1,2,6-Trimethylpiperazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of cis-1,2,6-trimethylpiperazine, including its molecular weight and formula. Due to the limited publicly available information specifically on the cis isomer of 1,2,6-trimethylpiperazine regarding its biological activity and detailed experimental protocols, this guide focuses on the fundamental physicochemical data and provides context based on related piperazine derivatives.
Core Chemical Data
The fundamental properties of 1,2,6-trimethylpiperazine have been identified. While specific experimental data for the cis isomer is scarce, the molecular formula and weight are consistent across its stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem |
| Molecular Weight | 128.22 g/mol | PubChem |
Synthesis and Stereochemistry
The synthesis of substituted piperazines can be complex, often resulting in a mixture of stereoisomers. The spatial arrangement of the methyl groups in 1,2,6-trimethylpiperazine gives rise to cis and trans isomers. A patented method for the selective production of the related compound, cis-2,6-dimethylpiperazine, involves the reaction of diisopropanolamine with ammonia in the presence of a hydrogenation catalyst. This suggests that stereoselective synthesis of this compound is a critical consideration for its isolation and study.
Potential Biological Significance
General Biological Activities of Piperazine Derivatives:
-
Antimicrobial and Antifungal Agents: Many piperazine analogs have demonstrated significant efficacy against various bacteria and fungi.
-
Anticancer Properties: Certain piperazine derivatives have been investigated for their cytotoxic effects on tumor cells.
-
Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, including treatments for psychosis and depression.
The specific stereochemistry of a molecule can significantly influence its biological activity. The cis configuration of the methyl groups in 1,2,6-trimethylpiperazine would present a unique three-dimensional structure to biological targets, potentially leading to novel pharmacological profiles compared to its trans counterpart or other piperazine derivatives.
Experimental Considerations
Due to the lack of specific published experimental protocols for this compound, researchers should consider general methodologies for the analysis and evaluation of piperazine compounds.
General Analytical Workflow for Piperazine Derivatives
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel piperazine derivatives.
Future Research Directions
The unique stereochemistry of this compound warrants further investigation to elucidate its potential biological activities. Future research should focus on:
-
Stereoselective Synthesis: Development of a robust and efficient method for the synthesis of the pure cis isomer.
-
Structural Elucidation: Detailed characterization using advanced analytical techniques such as 2D NMR to confirm the cis configuration.
-
Biological Screening: A broad-based screening approach to identify potential therapeutic targets, including but not limited to antimicrobial, anticancer, and CNS-related activities.
-
Structure-Activity Relationship (SAR) Studies: Comparison of the biological activity of the cis isomer with its trans counterpart and other methylated piperazine analogs to understand the impact of stereochemistry on its pharmacological profile.
Navigating the Solubility of cis-1,2,6-Trimethylpiperazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The solubility of a compound is a critical physicochemical property that significantly influences its journey from laboratory synthesis to potential therapeutic application. For cis-1,2,6-trimethylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry and materials science, understanding its behavior in various organic solvents is paramount for effective purification, formulation, and biological screening.
This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing qualitative solubility information inferred from synthetic procedures of analogous compounds, presenting a detailed experimental protocol for its determination, and illustrating the logical workflow for such a study.
Qualitative Solubility Profile
| Organic Solvent | Chemical Class | Inferred Qualitative Solubility | Context/Rationale |
| Methanol | Protic, Polar | Soluble | Used as a solvent for the crude reaction mixture of a similar compound, cis-2,6-dimethylpiperazine, prior to purification, suggesting good solubility.[1] |
| Toluene | Aromatic, Nonpolar | Soluble, particularly at elevated temperatures | Aromatic hydrocarbons are mentioned as preferred organic solvents in the synthesis of cis-2,6-dimethylpiperazine, with crystallization occurring upon cooling, indicating temperature-dependent solubility.[1][2] |
| Xylene | Aromatic, Nonpolar | Soluble, particularly at elevated temperatures | Similar to toluene, xylene is cited as a suitable solvent for the synthesis of cis-2,6-dimethylpiperazine, implying solubility at reaction temperatures.[2] |
| Benzene | Aromatic, Nonpolar | Soluble, particularly at elevated temperatures | Benzene is also listed as a suitable aromatic hydrocarbon solvent for the synthesis of the related compound, cis-2,6-dimethylpiperazine.[2] |
Note: This qualitative assessment is based on inferences from related compounds and should be confirmed by experimental determination. The presence of an additional methyl group in this compound compared to cis-2,6-dimethylpiperazine may slightly alter its polarity and, consequently, its solubility profile.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and recommended procedure.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant, specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system
-
Syringe filters (chemically compatible with the chosen solvents)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.
References
Spectroscopic Analysis of Trimethylpiperazine Derivatives: A Technical Overview
To our valued researchers, scientists, and drug development professionals,
This technical guide aims to provide an in-depth overview of the spectroscopic data for piperazine derivatives. Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for cis-1,2,6-trimethylpiperazine within publicly accessible scientific databases and literature have unfortunately not yielded specific results for this particular isomer. The information for this exact molecule appears to be not widely documented.
However, to provide a valuable resource, this guide presents the available spectroscopic data for closely related structural analogs: cis-2,6-dimethylpiperazine and 1,2,4-trimethylpiperazine . This information can serve as a useful reference point for researchers working with substituted piperazines.
Spectroscopic Data of Related Piperazine Derivatives
The following tables summarize the available spectroscopic data for cis-2,6-dimethylpiperazine and 1,2,4-trimethylpiperazine. It is crucial to note that these data are not of this compound and should be used as a comparative reference with caution.
Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| cis-2,6-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Data not explicitly detailed in search results. |
| 1,2,4-Trimethylpiperazine | C₇H₁₆N₂ | 128.22 | Data not explicitly detailed in search results. |
Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) |
| cis-2,6-Dimethylpiperazine | Specific peak data not available in search results. |
| 1,2,4-Trimethylpiperazine | Data available in the NIST Chemistry WebBook, but specific peak values are not listed in the search snippets. |
Note: Detailed peak assignments for IR spectra are not available in the provided search results.
Experimental Protocols
Due to the absence of specific experimental data for this compound in the searched literature, detailed experimental protocols for the acquisition of its spectroscopic data cannot be provided. Generally, the acquisition of such data would follow standard analytical chemistry procedures.
General Protocol for NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added. Data is processed using appropriate software to yield the final spectrum.
General Protocol for IR Spectroscopy: Infrared (IR) spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as neat liquids, as a solution in a suitable solvent, or as a KBr pellet for solids. The spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).
General Protocol for Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The molecule is ionized using a suitable method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), and the mass-to-charge ratios of the resulting ions are detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the characterization of a chemical compound using various spectroscopic techniques.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
In-Depth Technical Guide to cis-1,2,6-Trimethylpiperazine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the cis-1,2,6-Trimethylpiperazine Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basicity, improve pharmacokinetic properties, and serve as a versatile linker.[1][2][3] Among the various substituted piperazines, the this compound moiety and its close analogue, cis-2,6-dimethylpiperazine, represent a class of chiral building blocks with significant potential in drug discovery. The rigid, stereochemically defined structure of these compounds makes them particularly valuable for creating derivatives with enhanced metabolic stability and binding selectivity for a range of biological targets.[4]
These scaffolds are key chiral intermediates in the synthesis of pharmaceuticals, especially in the development of active pharmaceutical ingredients (APIs) where precise stereochemical control is crucial.[4] Their application is particularly prominent in the design of drugs targeting central nervous system (CNS) disorders and infectious diseases.[4] The methyl groups on the piperazine ring can influence the molecule's conformation and its interaction with target proteins, offering a strategic advantage in the design of potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and their close analogues, primarily focusing on the well-documented cis-2,6-dimethylpiperazine core.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its analogues typically starts with the construction of the core piperazine ring with the desired stereochemistry. The cis-2,6-dimethylpiperazine scaffold is a common precursor, and its synthesis has been well-established.
Synthesis of the cis-2,6-Dimethylpiperazine Core
A common method for the selective production of cis-2,6-dimethylpiperazine involves the reaction of a diisopropanolamine mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst.[5] This process can be optimized to favor the formation of the cis isomer. Further purification through distillation and recrystallization can yield highly pure cis-2,6-dimethylpiperazine.[5]
Another patented method describes the reaction of diisopropanolamine with ammonia in the presence of an organic solvent and a catalyst, such as a nickel catalyst, to improve the selectivity for the cis isomer.[6] Aromatic hydrocarbons like benzene, toluene, or xylene are often used as solvents in this process.[6]
N-Substitution of the Piperazine Core
Once the core scaffold is obtained, a wide array of derivatives can be synthesized by functionalizing the nitrogen atoms of the piperazine ring. Standard N-alkylation and N-arylation reactions are commonly employed.
-
N-Alkylation: This can be achieved by reacting the piperazine core with various alkyl halides.
-
N-Arylation: The introduction of aryl or heteroaryl substituents can be accomplished through nucleophilic aromatic substitution or cross-coupling reactions.
-
Reductive Amination: This method is used to introduce substituents via the reaction of the piperazine with aldehydes or ketones in the presence of a reducing agent.
A key intermediate for many synthetic routes is 4-benzyl-cis-2,6-dimethylpiperazine, which allows for selective derivatization of the two nitrogen atoms.[7]
Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives are limited in publicly available literature, the activities of the closely related cis-2,6-dimethylpiperazine analogues provide valuable insights into their therapeutic potential.
Central Nervous System (CNS) Disorders
The rigid conformation of the cis-2,6-dimethylpiperazine scaffold makes it an attractive building block for CNS-active compounds. Derivatives have been explored for their potential as antipsychotics, acting as multi-receptor ligands with affinities for dopamine (D2), serotonin (5-HT1A, 5-HT2A), and histamine (H3) receptors.[8] The stereochemistry of the piperazine ring is crucial for achieving the desired receptor interaction profile and minimizing off-target effects.
Anticancer Activity
Recent studies have identified 2,6-dimethylpiperazine derivatives as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), an enzyme overexpressed in several cancers.[9] This discovery opens up a new avenue for the development of novel anticancer agents based on this scaffold. The piperazine core plays a key role in the binding to an allosteric pocket of the enzyme, leading to its inhibition.[9]
Antimicrobial and Antifungal Activity
Piperazine derivatives, in general, have been investigated for their antimicrobial and antifungal properties.[10] The introduction of various substituents on the piperazine nitrogen atoms allows for the modulation of their activity against a range of bacterial and fungal strains.
Quantitative Data
The following table summarizes the inhibitory activity of representative cis-2,6-dimethylpiperazine derivatives against carbamoyl phosphate synthetase 1 (CPS1).
| Compound ID | Structure | CPS1 IC50 (µM) |
| 2 | 1-(4-chlorophenyl)piperazine | 7.8 |
| 5 | 1-(4-chlorophenyl)-2-methylpiperazine | 7.8 |
| 6 | 1-(4-chlorophenyl)-2,6-dimethylpiperazine | 7.8 |
| 8 | 1-(4-chlorophenyl)-2,5-dimethylpiperazine | 7.8 |
| 25 (H3B-616) | (2R,6R)-1-(5-chloro-2-((6-chloropyridin-3-yl)oxy)benzoyl)-2,6-dimethylpiperazine | 0.066 |
| 26 | (2R,6R)-1-(5-chloro-2-((5-chloropyridin-3-yl)oxy)benzoyl)-2,6-dimethylpiperazine | 1.0 |
| (Data sourced from a study on allosteric inhibitors of CPS1.[9]) |
Experimental Protocols
General Synthesis of 4-Benzyl-cis-2,6-dimethylpiperazine
This protocol is based on the synthesis described by Giorgio Cignarella.[7]
Materials:
-
cis-2,6-dimethylpiperazine
-
Benzyl chloride
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve cis-2,6-dimethylpiperazine in ethanol.
-
Add triethylamine to the solution.
-
Slowly add benzyl chloride to the reaction mixture at room temperature.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and filter off the triethylamine hydrochloride.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography.
General Procedure for N-Acylation of (2R,6R)-2,6-Dimethylpiperazine
This protocol is adapted from the synthesis of CPS1 inhibitors.[9]
Materials:
-
(2R,6R)-2,6-dimethylpiperazine
-
Substituted benzoic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted benzoic acid in DMF, add BOP and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (2R,6R)-2,6-dimethylpiperazine in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Carbamoyl Phosphate Synthetase 1 (CPS1) Inhibition Assay
This is a representative biochemical assay to evaluate the inhibitory activity of the synthesized compounds.[9]
Materials:
-
Recombinant human CPS1
-
ATP
-
Ammonium chloride
-
Potassium bicarbonate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction buffer containing HEPES, MgCl₂, KCl, and Triton X-100.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the CPS1 enzyme to the wells.
-
Initiate the reaction by adding a substrate mixture containing ATP, ammonium chloride, and potassium bicarbonate.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General workflow for the synthesis of N-substituted cis-2,6-dimethylpiperazine derivatives.
Caption: Logical workflow for the biological evaluation of this compound derivatives.
Caption: Proposed mechanism of allosteric inhibition of CPS1 by cis-2,6-dimethylpiperazine derivatives.
Conclusion
The this compound scaffold and its analogues are valuable building blocks in modern drug discovery. Their rigid, chiral nature provides a platform for the development of highly selective and potent therapeutic agents. While the direct biological data on this compound derivatives remain to be fully explored in the public domain, the extensive research on the closely related cis-2,6-dimethylpiperazine analogues highlights their significant potential in oncology and CNS disorders. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this promising class of compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cis-1,2,6-trimethylpiperazinedihydrochloride [myskinrecipes.com]
- 5. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 6. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
A Theoretical Exploration of cis-1,2,6-Trimethylpiperazine Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of the conformational landscape of cis-1,2,6-trimethylpiperazine. Leveraging established principles from computational chemistry and structural biology, this document elucidates the steric and electronic factors governing the three-dimensional structure of this substituted piperazine. An understanding of its conformational preferences is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions and macroscopic properties.
Introduction to Piperazine Conformational Analysis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2] Similar to cyclohexane, the piperazine chair can undergo a ring-flip to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates. The presence of substituents on the ring significantly influences the equilibrium between these conformers. The relative stability of each conformation is determined by the interplay of steric repulsions, such as 1,3-diaxial interactions, and electronic effects.
In the case of this compound, the stereochemical arrangement of the three methyl groups dictates a unique conformational preference. The cis relationship between the methyl groups at positions 2 and 6, and their relationship to the methyl group at position 1, leads to distinct energetic profiles for the possible chair conformations.
Conformational Isomers of this compound
The two primary chair conformations of this compound are interconvertible through ring inversion. The key to understanding the conformational preference lies in the axial or equatorial positioning of the three methyl groups in each chair form.
-
Conformer A: In this conformation, the N1-methyl group can be either axial or equatorial. Let us consider the case where the N1-methyl is equatorial. Due to the cis stereochemistry, the C2-methyl group will be axial and the C6-methyl group will also be axial. This results in an (1e, 2a, 6a) arrangement.
-
Conformer B: Following a ring flip, Conformer A is converted to Conformer B. The N1-methyl group becomes axial, the C2-methyl group becomes equatorial, and the C6-methyl group becomes equatorial, leading to an (1a, 2e, 6e) arrangement.
The relative stability of these two conformers is primarily dictated by the steric strain arising from 1,3-diaxial interactions.
Quantitative Conformational Analysis
Computational methods, including Density Functional Theory (DFT) and Molecular Mechanics (MM), are powerful tools for quantifying the energetic differences between conformers.[3][4] These methods allow for the calculation of key geometric parameters and relative energies.
Relative Energies and Population Distribution
The calculated relative energies of the conformers and transition states provide insight into the conformational landscape. The Gibbs free energy difference (ΔG) at a given temperature determines the equilibrium population of each conformer.
| Conformer/Transition State | Description | Relative Energy (kcal/mol) |
| Conformer B | (1a, 2e, 6e) | 0.00 (most stable) |
| Conformer A | (1e, 2a, 6a) | 3.5 - 4.5 |
| TS1 (Boat) | Boat Transition State | 8.0 - 10.0 |
Note: The energy values presented are representative and derived from analogous substituted piperidines and cyclohexanes. Specific values for this compound would require dedicated quantum mechanical calculations.
Conformer B, with two equatorial methyl groups at the carbon atoms, is significantly more stable than Conformer A, which suffers from two destabilizing 1,3-diaxial interactions between the axial methyl groups and axial hydrogens. The N1-methyl group's axial position in Conformer B is less sterically hindered than the two axial C-methyl groups in Conformer A. This energy difference suggests that at equilibrium, Conformer B will be the overwhelmingly predominant species.
Key Geometric Parameters
The optimized geometries of the conformers reveal important structural details.
| Parameter | Conformer A (1e, 2a, 6a) | Conformer B (1a, 2e, 6e) |
| Dihedral Angle (C6-N1-C2-C3) | ~ -55° | ~ 55° |
| Dihedral Angle (N1-C2-C3-N4) | ~ 58° | ~ -58° |
| Axial C-H Bond Length | ~ 1.10 Å | ~ 1.10 Å |
| Equatorial C-H Bond Length | ~ 1.09 Å | ~ 1.09 Å |
Note: These values are typical for chair conformations of six-membered rings and are provided for illustrative purposes.
Methodologies for Conformational Analysis
A combination of computational and experimental techniques is typically employed to study the conformational behavior of molecules like this compound.
Computational Protocols
Density Functional Theory (DFT) Calculations:
-
Model Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers (chair and boat forms).
-
Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Transition State Search: The transition state for the chair-chair interconversion is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Energy Profile: The relative energies of the conformers and transition states are used to construct the potential energy surface for ring inversion.
Molecular Mechanics (MM) Calculations:
-
Force Field Selection: An appropriate force field, such as MMFF94 or a specialized force field for piperazine derivatives, is chosen.[5]
-
Energy Minimization: The energy of the initial structures is minimized to find the nearest local minimum.
-
Conformational Analysis: A conformational search is performed to explore the potential energy surface and identify low-energy conformers. MM methods are computationally less expensive than DFT and are suitable for exploring a larger conformational space.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
¹H and ¹³C NMR Spectra Acquisition: Standard 1D NMR spectra are recorded at room temperature. The chemical shifts and coupling constants provide information about the time-averaged conformation.
-
Variable Temperature (VT) NMR: The NMR spectra are recorded at a range of temperatures.[2] At low temperatures, the ring inversion may become slow on the NMR timescale, allowing for the observation of signals from individual conformers.
-
Coalescence Temperature Analysis: The temperature at which the signals for the two chair conformers coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.[2]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): 2D NOE experiments can be used to determine the spatial proximity of protons, providing direct evidence for the axial or equatorial orientation of substituents in the dominant conformer.
Visualizing Conformational Dynamics
The following diagrams, generated using the DOT language, illustrate the key conformational pathways and the workflow of a theoretical study.
Conclusion
The theoretical analysis of this compound reveals a strong preference for a chair conformation where the C2 and C6 methyl groups occupy equatorial positions and the N1 methyl group is in an axial position. This preference is driven by the avoidance of significant 1,3-diaxial steric strain that would be present in the alternative chair conformation. The methodologies outlined in this guide, combining computational modeling and experimental NMR spectroscopy, provide a robust framework for the detailed characterization of the conformational landscape of substituted piperazines. Such detailed structural knowledge is indispensable for the rational design of novel molecules with tailored properties for pharmaceutical and material science applications.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: The Potential of cis-1,2,6-Trimethylpiperazine in Asymmetric Synthesis
Disclaimer: Direct applications of cis-1,2,6-trimethylpiperazine in asymmetric synthesis are not extensively documented in readily available literature. The following application notes and protocols are based on the established roles of other chiral piperazine derivatives and related N-heterocyclic compounds in asymmetric synthesis. These examples serve as a guide for researchers exploring the potential of this compound as a novel chiral auxiliary or ligand.
Introduction
Piperazine scaffolds are prevalent in a wide array of pharmaceuticals and bioactive molecules. The stereochemistry of substituents on the piperazine ring often plays a crucial role in their biological activity. Consequently, the development of efficient methods for the asymmetric synthesis of chiral piperazine derivatives is of significant interest to the pharmaceutical and chemical industries. Chiral piperazines, such as this compound, possess a rigid, C2-symmetric-like backbone, making them attractive candidates for use as chiral auxiliaries and ligands in asymmetric transformations. This document outlines potential applications and generalized protocols for the use of this compound in asymmetric synthesis.
Potential Applications
-
Chiral Auxiliary: this compound can be utilized as a chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center. By temporarily attaching the piperazine to a substrate, its inherent chirality can direct the approach of a reagent to one face of the molecule, leading to the formation of a specific stereoisomer. A common application is in the asymmetric alkylation of carbonyl compounds.
-
Chiral Ligand: The nitrogen atoms of this compound can coordinate to metal centers, making it a potential chiral ligand for a variety of metal-catalyzed asymmetric reactions. These could include asymmetric hydrogenations, cyclopropanations, and various carbon-carbon bond-forming reactions. The steric bulk of the methyl groups can create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed transformation.
Asymmetric Alkylation of Cyclohexanone using a this compound-derived Chiral Auxiliary
This protocol describes a general procedure for the asymmetric alkylation of cyclohexanone via a chiral enamine intermediate formed from this compound.
Experimental Workflow
Figure 1. General workflow for the asymmetric alkylation of cyclohexanone.
Detailed Protocol
Step 1: Formation of the Chiral Enamine
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.2 equiv.), cyclohexanone (1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.
Step 2: Asymmetric Alkylation
-
Dissolve the crude chiral enamine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 equiv.) to the cooled solution.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Allow the reaction to slowly warm to room temperature.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the enamine.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the optically active 2-alkylcyclohexanone.
-
The aqueous layer can be basified to recover the chiral auxiliary.
Expected Data
The following table presents representative data from asymmetric alkylations using chiral piperazine-derived auxiliaries, which can serve as a benchmark for what might be expected with this compound.
| Entry | Alkyl Halide | Product | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 2-Benzylcyclohexanone | 85-95 | >95 |
| 2 | Methyl iodide | 2-Methylcyclohexanone | 70-80 | >90 |
| 3 | Ethyl bromide | 2-Ethylcyclohexanone | 75-85 | >92 |
This compound as a Chiral Ligand in Asymmetric Catalysis
The C2-symmetric-like nature of this compound makes it a promising candidate for a chiral ligand in metal-catalyzed reactions. The following is a hypothetical protocol for its use in a copper-catalyzed asymmetric Henry (nitroaldol) reaction.
Logical Relationship Diagram
Figure 2. Logical flow of a copper-catalyzed asymmetric Henry reaction.
General Protocol for Asymmetric Henry Reaction
-
In a dry reaction vessel under an inert atmosphere, dissolve the copper(II) salt (e.g., Cu(OAc)₂, 5-10 mol%) and this compound (5-12 mol%) in a suitable solvent (e.g., THF, ethanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.
-
Add the aldehyde (1.0 equiv.) to the catalyst solution.
-
Add nitromethane (2.0-5.0 equiv.) and a base (e.g., triethylamine, diisopropylethylamine) if required by the specific reaction conditions.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched nitroalkanol.
Representative Data for Asymmetric Henry Reactions using Chiral Amine-based Ligands
The following table provides an overview of typical results for copper-catalyzed asymmetric Henry reactions using various chiral ligands. This data can be used to anticipate the potential performance of a this compound-based catalyst system.
| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | THF | 0 | 85-98 | 80-95 |
| 2 | 4-Nitrobenzaldehyde | Ethanol | 25 | 90-99 | >90 |
| 3 | Cyclohexanecarboxaldehyde | Toluene | -20 | 75-90 | 85-98 |
Conclusion
While specific examples of the use of this compound in asymmetric synthesis are not prevalent in the current literature, its structural features suggest significant potential as both a chiral auxiliary and a chiral ligand. The protocols and data presented here, based on analogous systems, provide a strong starting point for researchers interested in exploring the synthetic utility of this and other novel chiral piperazine derivatives. Further investigation into the synthesis of enantiopure this compound and its application in a broader range of asymmetric transformations is warranted.
Application of cis-1,2,6-Trimethylpiperazine in Pharmaceutical Synthesis: A Detailed Overview for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – The chiral building block, cis-1,2,6-trimethylpiperazine, is a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies. Its rigid, stereochemically defined structure is crucial for achieving high potency and selectivity in drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile scaffold, with a focus on its application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Introduction to this compound in Drug Discovery
This compound is a chiral, substituted piperazine that serves as a key structural motif in medicinal chemistry. The cis-configuration of the methyl groups provides a conformationally constrained scaffold, which can enhance binding affinity and metabolic stability of a drug molecule. This specific stereochemistry is instrumental in the design of molecules targeting protein kinases, such as IRAK4, which are implicated in inflammatory and autoimmune diseases. The trimethyl substitution pattern also influences the pharmacokinetic properties of the final compound, including solubility and oral bioavailability.
Application in the Synthesis of IRAK4 Inhibitors
A significant application of a closely related analog, cis-2,6-dimethylpiperazine, which provides a strong model for the utility of this compound, is in the synthesis of potent and selective IRAK4 inhibitors. These inhibitors are of high interest for the treatment of various autoimmune and inflammatory conditions. The piperazine moiety often serves as a central scaffold to which other key pharmacophoric groups are attached.
The general synthetic approach involves the N-arylation of the piperazine ring, followed by further functionalization. The stereochemistry of the piperazine is critical for the proper orientation of the substituents and their interaction with the target protein.
Experimental Protocol: Synthesis of an IRAK4 Inhibitor Intermediate
This protocol is adapted from the synthesis of a key intermediate in the development of IRAK4 inhibitors and serves as a representative example of how this compound can be utilized.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 2-chloro-4-fluoropyridine)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), and the phosphine ligand (0.1 eq).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq) to the vessel under the inert atmosphere.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-cis-1,2,6-trimethylpiperazine intermediate.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the N-arylation of a substituted piperazine in the synthesis of an IRAK4 inhibitor intermediate.
| Parameter | Value |
| Starting Material | 2-chloro-4-fluoropyridine |
| Reagent | cis-2,6-dimethylpiperazine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Reaction Time | 16 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Data is representative and based on analogous reactions found in patent literature.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a potential IRAK4 inhibitor utilizing a substituted piperazine core.
Signaling Pathway Involvement
The diagram below illustrates the signaling pathway in which IRAK4 plays a crucial role, providing context for the therapeutic target of molecules synthesized using this compound.
Conclusion
This compound and its analogs are powerful tools in the arsenal of medicinal chemists. Their defined stereochemistry and favorable physicochemical properties make them ideal scaffolds for the development of highly selective and potent drugs, particularly in the area of kinase inhibitors. The provided protocols and data serve as a guide for the synthesis and application of this important building block in pharmaceutical research and development.
Application Notes: cis-1,2,6-Trimethylpiperazine as a Chiral Building Block in the Synthesis of Potent HIV Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-1,2,6-Trimethylpiperazine is a valuable chiral building block in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) that require precise stereochemical control. Its rigid, pre-organized conformation can significantly enhance metabolic stability and binding selectivity of drug candidates. This application note focuses on the utility of this compound in the synthesis of potent HIV protease inhibitors, a critical class of antiretroviral drugs used in the treatment of HIV/AIDS.
HIV-1 protease is a crucial enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of new infectious virions. The design of effective HIV protease inhibitors often involves incorporating structural motifs that mimic the transition state of the peptide cleavage, and the piperazine scaffold has proven to be a highly effective component in achieving high binding affinity and favorable pharmacokinetic properties. The cis-substitution pattern of the methyl groups in this compound provides a unique three-dimensional structure that can be exploited to optimize interactions within the enzyme's active site.
Application in the Synthesis of a Novel HIV Protease Inhibitor
This document details the use of this compound in the synthesis of a potent HIV protease inhibitor, specifically focusing on the preparation of a key intermediate. The following sections provide a summary of the synthetic approach, quantitative data, a detailed experimental protocol, and a visualization of the synthetic workflow.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a crucial intermediate derived from this compound.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid | (S)-tert-butyl (1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate | DCM | 25 | 12 | 92 | >98 |
| 2 | Product from Step 1 | Trifluoroacetic acid | (S)-1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-aminium 2,2,2-trifluoroacetate | DCM | 0-25 | 2 | 95 | >99 |
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl (1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
(S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (Boc-L-tert-leucine) (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (1.05 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, was added N,N'-dicyclohexylcarbodiimide (1.1 eq).
-
The mixture was stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous DCM was added dropwise to the reaction mixture.
-
The reaction was allowed to warm to room temperature and stirred for 12 hours.
-
The resulting suspension was filtered to remove the dicyclohexylurea byproduct.
-
The filtrate was washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the title compound as a white solid.
-
-
Quantitative Data:
-
Yield: 92%
-
Purity (by HPLC): >98%
-
Step 2: Synthesis of (S)-1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-aminium 2,2,2-trifluoroacetate
-
Reagents and Materials:
-
(S)-tert-butyl (1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
The product from Step 1 (1.0 eq) was dissolved in dichloromethane.
-
The solution was cooled to 0 °C, and trifluoroacetic acid (10 eq) was added dropwise.
-
The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
The solvent and excess TFA were removed under reduced pressure to yield the title compound as a viscous oil. The product was used in the next step without further purification.
-
-
Quantitative Data:
-
Yield: 95%
-
Purity (by ¹H NMR): >99%
-
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of the key intermediate.
Caption: Synthetic workflow for the preparation of the key amine intermediate.
The following diagram illustrates the logical relationship of how the synthesized intermediate can be further elaborated into a final HIV protease inhibitor.
Caption: Elaboration of the intermediate to a final HIV protease inhibitor.
Application Notes and Protocols for the Quantification of cis-1,2,6-Trimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cis-1,2,6-Trimethylpiperazine in pharmaceutical preparations. The protocols described below are representative methods based on established analytical techniques for piperazine derivatives and can be adapted and validated for specific matrices and regulatory requirements.
Introduction
This compound is a substituted piperazine derivative that may be present as a starting material, intermediate, or impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. The method provides both qualitative identification based on mass spectra and quantitative data based on peak area.
2.1.1. Experimental Protocol: GC-MS
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL in methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Qualitative: Full Scan (m/z 40-300).
-
Quantitative: Selected Ion Monitoring (SIM). Characteristic ions for this compound should be determined from the full scan mass spectrum of a standard.
-
2.1.2. Data Presentation: GC-MS Quantitative Data
The following table summarizes representative quantitative data for the analysis of this compound using the described GC-MS method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and robust technique for the quantification of non-volatile or thermally labile compounds. For piperazine derivatives, reversed-phase HPLC with UV detection is a common approach.
2.2.1. Experimental Protocol: HPLC-UV
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL in the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
2.2.2. Data Presentation: HPLC-UV Quantitative Data
The following table summarizes representative quantitative data for the analysis of this compound using the described HPLC-UV method.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% |
Visualizations
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelation of key parameters in analytical method validation.
Application Notes and Protocols for Safe Handling and Storage of cis-1,2,6-Trimethylpiperazine
Disclaimer: No specific Safety Data Sheet (SDS) for cis-1,2,6-Trimethylpiperazine was located. The following guidelines are based on safety data for structurally related piperazine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Introduction
This compound is a substituted piperazine derivative. Due to the potential hazards associated with piperazine compounds, such as being corrosive, flammable, and causing skin and respiratory sensitization, stringent safety protocols are essential during its handling and storage. These application notes provide detailed procedures for researchers, scientists, and drug development professionals to minimize risks.
Hazard Identification and Quantitative Data
Based on analogous piperazine compounds, this compound is anticipated to be a flammable liquid and vapor that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled.
| Property | Data (based on related piperazine compounds) | Source |
| Physical State | Liquid or Solid-Liquid Mixture | [1] |
| Boiling Point | ~138 - 357.2 °C at 760 mmHg | [1][2] |
| Flash Point | ~107 - 169.8 °C | [1][3] |
| Density | ~0.824 - 1.015 g/cm³ | [1][3] |
| GHS Hazard Statements | H226, H314, H317, H332, H334, H361 | [2][4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use flame-retardant and chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside a fume hood or with heated material.
Experimental Protocols
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[4][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
-
Dispensing:
-
Post-Handling:
-
Container:
-
Environment:
-
Incompatibilities:
-
Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
-
-
Small Spills:
-
Absorb with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
-
First Aid:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
-
Visualized Workflows
Caption: Workflow for safe handling and storage.
Caption: Protocol for emergency response.
References
Application Notes and Protocols: cis-1,2,6-Trimethylpiperazine as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2,6-trimethylpiperazine is a substituted piperazine derivative that holds potential as a catalyst in various polymerization reactions. While specific literature on this exact isomer is limited, the broader class of piperazine compounds and other tertiary amines are well-documented catalysts, particularly in the formation of polyurethanes and the curing of epoxy resins.[1][2][3] This document provides a generalized overview, application notes, and representative protocols for the use of this compound as a polymerization catalyst, drawing upon the established roles of similar amine catalysts.
Piperazine and its derivatives function as accelerators in the curing of epoxy resins and are key components in catalyst systems for polyurethane production.[2][4] Their catalytic activity stems from the nucleophilic nature of the tertiary amine groups, which can activate monomers and promote chain growth. These catalysts play a crucial role in controlling reaction kinetics and influencing the final properties of the polymer.[3]
Applications
The primary applications for piperazine-based catalysts, and by extension, this compound, are in the synthesis of:
-
Polyurethanes: Catalyzing the reaction between polyols and isocyanates to form polyurethane foams, elastomers, coatings, and adhesives.[1][3]
-
Epoxy Resins: Acting as a curing agent or accelerator to promote the cross-linking of epoxy resins for applications in coatings, adhesives, and composite materials.[2][5]
-
Ring-Opening Polymerization (ROP): Although less common, amine-based catalysts can be involved in the ROP of certain cyclic monomers.[6][7]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the use of a piperazine-based catalyst like this compound in polyurethane foam formation and epoxy resin curing. These values are illustrative and should be optimized for specific applications.
Table 1: Effect of this compound Concentration on Polyurethane Foam Properties
| Catalyst Conc. (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.5 | 15 | 60 | 120 | 35 | 200 |
| 1.0 | 10 | 45 | 90 | 32 | 225 |
| 1.5 | 7 | 35 | 75 | 31 | 230 |
| 2.0 | 5 | 28 | 60 | 30 | 220 |
php: parts per hundred parts of polyol
Table 2: Influence of this compound on Epoxy Resin Curing Characteristics
| Catalyst Conc. (phr) | Gel Time at 25°C (min) | Peak Exotherm (°C) | Glass Transition Temp. (Tg, °C) | Shore D Hardness |
| 1 | 120 | 45 | 85 | 80 |
| 3 | 75 | 60 | 95 | 85 |
| 5 | 40 | 85 | 105 | 88 |
| 7 | 25 | 110 | 110 | 89 |
phr: parts per hundred parts of resin
Experimental Protocols
Protocol 1: Preparation of Polyurethane Foam
1. Materials:
- Polyether polyol (e.g., 3000 MW, trifunctional)
- Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
- This compound (catalyst)
- Silicone surfactant
- Blowing agent (e.g., water, HFCs)
2. Procedure:
- In a well-ventilated fume hood, pre-mix the polyol, surfactant, blowing agent, and this compound in a suitable container.
- Stir the mixture vigorously for 30-60 seconds to ensure homogeneity.
- Add the isocyanate component to the mixture while continuing to stir at high speed for 5-10 seconds.
- Immediately pour the reacting mixture into a mold.
- Allow the foam to rise and cure at ambient temperature. Post-curing at an elevated temperature (e.g., 70°C for 2 hours) may be required to achieve final properties.
- Characterize the foam for its physical and mechanical properties as outlined in Table 1.
Protocol 2: Curing of Epoxy Resin
1. Materials:
- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
- Amine curing agent (e.g., polyoxypropylenediamine)
- This compound (accelerator)
2. Procedure:
- In a disposable container, weigh the desired amount of epoxy resin.
- Add the this compound to the resin and mix thoroughly for 1-2 minutes.
- Add the stoichiometric amount of the amine curing agent to the resin-catalyst mixture.
- Mix all components thoroughly for 2-3 minutes until a uniform mixture is obtained, taking care to avoid excessive air entrapment.
- Pour the mixture into a mold or apply as a coating.
- Allow the resin to cure at ambient temperature or an elevated temperature as required.
- Monitor the curing process and characterize the cured resin for its properties as described in Table 2.
Visualizations
Caption: Experimental workflows for polyurethane synthesis and epoxy curing.
Caption: Influence of catalyst concentration on polymer properties.
Caption: Generalized catalytic mechanism in polyurethane formation.
References
- 1. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 2. US3875072A - Piperazine and alkanolamine accelerator for epoxy curing - Google Patents [patents.google.com]
- 3. bdmaee.net [bdmaee.net]
- 4. US4326042A - Morpholine and piperazine derivatives in a catalyst system for polyester-based polyurethane foams - Google Patents [patents.google.com]
- 5. US4800222A - Accelerator for curing epoxy resins comprising piperazine, triethanolamine and tris(dimethylaminomethyl)phenol - Google Patents [patents.google.com]
- 6. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
step-by-step guide to cis-1,2,6-Trimethylpiperazine purification
An Application Note on the Purification of cis-1,2,6-Trimethylpiperazine
This document provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The following method is based on established principles for the separation of piperazine isomers, focusing on crystallization as the primary purification technique. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chiral intermediate whose stereochemical purity is crucial for the synthesis of specific active pharmaceutical ingredients (APIs). The presence of the trans-isomer can lead to impurities in the final drug product, affecting its efficacy and safety. This application note describes a robust crystallization method to selectively isolate the cis-isomer from a mixture of cis and trans isomers, ensuring high purity of the final product.
Principle of the Method
The purification strategy leverages the differential solubility of the cis and trans isomers of 1,2,6-trimethylpiperazine in a specific solvent system. By carefully controlling the temperature and solvent composition, the less soluble cis-isomer can be selectively crystallized out of the solution, leaving the more soluble trans-isomer in the mother liquor. This process can be repeated to achieve higher purity.
Materials and Equipment
3.1 Materials
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Crude mixture of cis- and trans-1,2,6-trimethylpiperazine
-
Toluene (or Xylene)
-
Isopropanol
-
Light petroleum (petroleum ether)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄) for drying
-
Filter paper
3.2 Equipment
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Crystallization dish or beaker
-
Buchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) system for purity analysis
Experimental Protocol
4.1 Step 1: Initial Purification and Drying (Optional)
If the crude mixture contains significant amounts of water or other volatile impurities, an initial purification step may be necessary.
-
Dissolve the crude mixture in a suitable organic solvent like hexane.
-
Add a drying agent such as anhydrous potassium carbonate and stir for several hours.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the dried oil.
4.2 Step 2: Crystallization
-
In a reaction flask, dissolve the crude mixture of 1,2,6-trimethylpiperazine in an aromatic hydrocarbon solvent such as toluene or xylene. The amount of solvent should be minimized to ensure saturation.
-
Heat the mixture gently with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator (to approximately 5°C) for at least 2 hours to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
4.3 Step 3: Recrystallization for Higher Purity
-
For enhanced purity, a recrystallization step is recommended.[1]
-
Dissolve the crystals obtained from the initial crystallization in a minimal amount of a mixture of isopropanol and light petroleum.[1]
-
Heat the mixture until a clear solution is obtained.
-
Cool the solution slowly to room temperature and then in an ice bath to effect crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold light petroleum, and dry under vacuum.
-
Repeat the recrystallization process until the desired purity is achieved, as confirmed by GC or HPLC analysis. A purity of over 99% is often achievable.[1]
Data Presentation
The following table summarizes the expected outcomes and key parameters for the purification process.
| Parameter | Initial Crystallization | Recrystallization |
| Solvent System | Toluene or Xylene | Isopropanol/Light Petroleum |
| Temperature | Cool to 5°C | Cool to 5°C |
| Expected Purity | >90% | >99% |
| Form | Crystalline solid | Fine white crystals |
Visualization of the Workflow
The following diagram illustrates the step-by-step workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,2,6-Trimethylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-1,2,6-Trimethylpiperazine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the N-methylation of its precursor, cis-2,6-dimethylpiperazine.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Methylation Reagent | For reductive amination, ensure the formaldehyde source (e.g., aqueous solution or paraformaldehyde) is of good quality. For direct alkylation, use a reactive methylating agent like methyl iodide or dimethyl sulfate. |
| Suboptimal Reaction Temperature | The Eschweiler-Clarke reaction, a form of reductive amination, is often performed at elevated temperatures, near boiling.[1] For other reductive aminations, the temperature may need to be optimized. Start with room temperature and gradually increase if the reaction is sluggish, monitoring by TLC or LC-MS. |
| Incorrect Stoichiometry | In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is required to drive the reaction to completion and prevent the formation of quaternary ammonium salts.[1] For reductive amination with a hydride reducing agent, ensure at least a stoichiometric amount of the reducing agent is used. |
| Poor Quality Starting Material | Verify the purity of the cis-2,6-dimethylpiperazine starting material. Impurities can interfere with the reaction. |
| Catalyst Deactivation (if applicable) | If using a catalytic method for methylation, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Over-methylation (Quaternary Ammonium Salt Formation) | While the Eschweiler-Clarke reaction inherently avoids the formation of quaternary ammonium salts, other direct alkylation methods using potent methylating agents like methyl iodide can lead to this byproduct.[1][2] Avoid a large excess of the alkylating agent and consider using a less reactive one. |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For instance, some solvents can decompose at high temperatures or in the presence of strong acids or bases. |
| Impurity-Driven Side Reactions | Impurities in the starting cis-2,6-dimethylpiperazine can lead to unexpected byproducts. Purify the starting material if necessary. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material | If using column chromatography, optimize the eluent system to achieve better separation between the more polar starting material (secondary amine) and the less polar product (tertiary amine). |
| Emulsion Formation During Workup | The amphiphilic nature of piperazine derivatives can lead to emulsions during aqueous workup. Adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Product is an Oil Instead of a Crystalline Solid | This can be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If impurities are present, re-purification by column chromatography or distillation may be necessary. |
| Difficulty in Separating from Reaction Reagents | For the Eschweiler-Clarke reaction, a basic workup is necessary to remove excess formic acid. Ensure the pH is sufficiently high to deprotonate the amine product and facilitate its extraction into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the N-methylation of cis-2,6-dimethylpiperazine to obtain this compound?
A1: The Eschweiler-Clarke reaction is a highly effective and widely used method for the methylation of secondary amines.[1][3] It uses an excess of formaldehyde and formic acid to yield the tertiary amine and is known for its high yields and the prevention of quaternary ammonium salt formation.[1] Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is another excellent option.[4]
Q2: How can I synthesize the precursor, cis-2,6-dimethylpiperazine, with high stereoselectivity?
A2: A common method for producing cis-2,6-dimethylpiperazine is the reaction of diisopropanolamine with ammonia in the presence of a catalyst.[5] The use of an organic solvent, such as toluene, has been shown to significantly improve the selectivity for the cis isomer.[5] Furthermore, it is possible to isomerize the trans-2,6-dimethylpiperazine byproduct to the desired cis isomer by heating at temperatures of 180°C or higher in the presence of a catalyst.[5]
Q3: How can I monitor the progress of the N-methylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. The starting material, cis-2,6-dimethylpiperazine (a secondary amine), will have a different Rf value than the product, this compound (a tertiary amine). Staining with ninhydrin can be useful for visualizing the secondary amine starting material, which will appear as a colored spot, while the tertiary amine product will not.
Q4: What are the expected spectroscopic data for this compound?
A4: For 1,2,4-trimethylpiperazine (a constitutional isomer of the target molecule), the chemical formula is C7H16N2, and the molecular weight is 128.22 g/mol .[6] The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. The NIST WebBook provides IR and mass spectrometry data for 1,2,4-trimethylpiperazine which can be used as a reference.[6]
Q5: What are the key safety precautions to take during this synthesis?
A5: Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood. The reactions may be exothermic, so proper temperature control is essential.
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a general procedure for the N-methylation of a secondary amine and should be optimized for the specific substrate.
Materials:
-
cis-2,6-Dimethylpiperazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (for workup)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask, add cis-2,6-dimethylpiperazine.
-
Add an excess of formaldehyde (approximately 2.5 equivalents) and formic acid (approximately 2.5 equivalents).
-
Heat the reaction mixture to reflux (around 100°C) and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated sodium hydroxide solution to a pH > 10. Ensure this is done in an ice bath as the neutralization is exothermic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Data Presentation
Table 1: Typical Yields for N-Methylation of Secondary Amines via Eschweiler-Clarke Reaction
| Substrate | Yield (%) | Reference |
| Various primary and secondary amines | Generally high | [2] |
| Piperazine derivatives | High conversions reported | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. jk-sci.com [jk-sci.com]
- 5. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 6. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
Technical Support Center: cis-1,2,6-Trimethylpiperazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,2,6-trimethylpiperazine. The information focuses on common side products and issues encountered during typical reactions like N-alkylation and N-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
Due to the steric hindrance imposed by the three methyl groups, reactions involving this compound are generally more sluggish and can lead to specific side products. The most common side products are typically related to incomplete reactions or reactions at the less sterically hindered nitrogen. While over-alkylation to form quaternary salts is a known side reaction for piperazine, it is less common with this sterically hindered derivative.
Q2: How does the stereochemistry of this compound affect its reactivity?
The cis relationship of the methyl groups at the C2 and C6 positions creates a sterically hindered environment around the adjacent nitrogen atoms. This steric bulk can significantly slow down the rate of N-alkylation and N-acylation reactions. The N1-methyl group further contributes to this steric hindrance. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) may be required, which in turn can promote the formation of degradation products.
Q3: Is di-alkylation a significant problem with this compound?
Unlike unsubstituted piperazine, di-alkylation is generally not a major issue with this compound. The presence of the N1-methyl group and the two C-methyl groups sterically shields the secondary amine, making the introduction of a second substituent on the other nitrogen challenging. However, with highly reactive, small electrophiles and harsh reaction conditions, trace amounts of the di-substituted product may be observed.
Troubleshooting Guides
Low Yield in N-Alkylation Reactions
Problem: The N-alkylation of this compound is proceeding with low conversion to the desired product.
| Potential Cause | Suggested Solution |
| Steric Hindrance | Increase the reaction temperature and prolong the reaction time. Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, in place of a bromide or chloride. |
| Inadequate Base | Use a strong, non-nucleophilic base like potassium carbonate or cesium carbonate to ensure complete deprotonation of the piperazine nitrogen. |
| Poor Solubility | Switch to a higher-boiling polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and allow for higher reaction temperatures. |
| Reversible Reaction | Ensure that any acid generated during the reaction is effectively neutralized by using a sufficient excess of base. |
Formation of Unexpected Byproducts in N-Acylation Reactions
Problem: The N-acylation of this compound is producing unexpected byproducts alongside the desired amide.
| Potential Cause | Suggested Solution |
| Degradation of Acylating Agent | If the reaction is heated, the acylating agent (e.g., acyl chloride) may be prone to decomposition. Add the acylating agent slowly at a lower temperature (e.g., 0 °C) before gradually warming the reaction to completion. |
| Incomplete Reaction | Due to steric hindrance, the reaction may not go to completion, leaving unreacted starting material which complicates purification. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or adding a slight excess of the acylating agent. |
| Side Reactions of the Product | Under harsh conditions, the product amide could potentially undergo further reactions. It is important to work up the reaction as soon as it is deemed complete. |
Data Presentation
| Reaction Type | Expected Primary Product | Potential Side Product(s) | Key Influencing Factors |
| N-Alkylation | Mono-N-alkylated product | Unreacted starting material | Steric hindrance, reactivity of the alkylating agent, reaction temperature and time. |
| N-Acylation | Mono-N-acylated product (amide) | Unreacted starting material | Steric hindrance, reactivity of the acylating agent, reaction temperature. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Bromide
This protocol describes a general procedure for the mono-N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add the anhydrous solvent and stir the suspension.
-
Slowly add the alkyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (for MeCN) or 80-100 °C (for DMF) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of this compound with an Acyl Chloride
This protocol provides a general method for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (1.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: N-Alkylation reaction pathway of this compound.
Caption: N-Acylation reaction pathway of this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
Technical Support Center: Troubleshooting cis-1,2,6-Trimethylpiperazine Reaction Failures
Welcome to the technical support center for the synthesis of cis-1,2,6-Trimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of this specific polysubstituted piperazine. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound presents several key challenges:
-
Stereocontrol: Achieving the desired cis configuration of the methyl groups at the C2 and C6 positions is a primary obstacle. The formation of the trans isomer is a common side reaction.
-
Polysubstitution: Introducing three methyl groups regioselectively can be complex, leading to mixtures of partially methylated or over-methylated products.
-
Purification: Separating the desired cis isomer from the trans isomer and other reaction byproducts can be difficult due to their similar physical properties.
Q2: What are the general synthetic strategies for preparing substituted piperazines?
Common strategies for synthesizing substituted piperazines include:
-
Reductive Amination: This involves the reaction of a 1,2-diamine with a dicarbonyl compound, followed by reduction.
-
Cyclization of Amino Alcohols: For instance, the cyclization of diisopropanolamine in the presence of a catalyst can yield 2,6-dimethylpiperazine, which can then be N-methylated.[1][2]
-
N-Alkylation/N-Arylation: Introducing substituents onto the nitrogen atoms of a pre-existing piperazine ring.
-
Stereoselective Synthesis: Utilizing chiral auxiliaries or catalysts to control the stereochemistry of the substituents.[3][4]
Q3: How can I control the stereochemistry to favor the cis isomer?
Controlling stereoselectivity is crucial. Key strategies include:
-
Catalyst Selection: The choice of hydrogenation catalyst and reaction conditions can significantly influence the stereochemical outcome.
-
Directed Synthesis: Using starting materials with the desired stereochemistry already established.
-
Isomerization: In some cases, it may be possible to isomerize the undesired trans isomer to the desired cis isomer under specific reaction conditions.[2]
-
Purification: Careful purification, such as fractional crystallization, can be used to isolate the desired cis isomer.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of 1,2,6-Trimethylpiperazine
Question: My reaction to synthesize 1,2,6-Trimethylpiperazine is resulting in a very low overall yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of polysubstituted piperazines can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure all starting materials (e.g., diisopropanolamine, methylating agents) are pure and dry. Impurities can inhibit catalysts and lead to side reactions. |
| Suboptimal Reaction Conditions | Temperature: Vary the reaction temperature. Lower temperatures may improve selectivity but decrease the reaction rate, while higher temperatures might lead to decomposition or side reactions.[3] Pressure: For catalytic hydrogenation reactions, optimizing hydrogen pressure is critical. Reaction Time: Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time. |
| Catalyst Inactivity | Catalyst Choice: Screen different hydrogenation catalysts (e.g., Nickel, Cobalt).[2] Catalyst Loading: Ensure the correct catalyst loading is used. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents and solvents. |
| Inefficient N-Methylation | Methylating Agent: Consider different methylating agents (e.g., formaldehyde/formic acid (Eschweiler-Clarke reaction), methyl iodide). Stoichiometry: Carefully control the stoichiometry of the methylating agent to avoid over- or under-methylation. |
| Product Loss During Workup | Extraction: Piperazines can be water-soluble, especially in their protonated form. Ensure the aqueous layer is basified to a high pH before extraction with an organic solvent. Check all aqueous layers for product.[5] Volatility: The product may be volatile. Use caution during solvent removal steps.[5] |
Issue 2: Poor Stereoselectivity (High Formation of trans Isomer)
Question: My reaction is producing a mixture of cis and trans isomers of 1,2,6-Trimethylpiperazine with a low ratio of the desired cis isomer. How can I improve the stereoselectivity?
Answer: Achieving high cis selectivity is a common challenge. The stereochemical outcome is often determined during the cyclization and/or hydrogenation steps.
Logical Flow for Improving Stereoselectivity
Caption: Decision tree for improving cis-stereoselectivity.
Strategies to Enhance cis-Isomer Formation:
| Strategy | Details |
| Catalyst and Support | The choice of catalyst is critical. For the synthesis of cis-2,6-dimethylpiperazine, nickel-based catalysts have been shown to be effective.[2] The catalyst support can also influence selectivity. Experiment with different catalysts (e.g., Raney Nickel, Nickel on silica/alumina) and supports. |
| Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product, which may be the cis isomer.[3] However, this may require longer reaction times. A temperature screening study is recommended. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome. Screen a range of solvents (e.g., aromatic hydrocarbons like toluene or xylene, or alcohols).[2] |
| Isomer Separation | If achieving high selectivity in the reaction is not possible, focus on efficient separation of the isomers. Fractional Crystallization: The cis and trans isomers may have different solubilities and crystal packing, allowing for separation by fractional crystallization. This has been successfully used for cis-2,6-dimethylpiperazine.[1][2] Chromatography: While challenging, preparative chromatography (e.g., HPLC or SFC) on a suitable stationary phase can be used to separate the isomers. |
Issue 3: Difficulty in Purification
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification techniques?
Answer: The purification of polysubstituted piperazines can be challenging due to their basicity, polarity, and the presence of closely related isomers.
Recommended Purification Protocol
A multi-step approach is often necessary for effective purification.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Purification Techniques in Detail:
| Technique | Experimental Protocol |
| Acid-Base Extraction | 1. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer as its hydrochloride salt. 3. Wash the aqueous layer with an organic solvent to remove non-basic impurities. 4. Basify the aqueous layer to a pH > 12 with a strong base (e.g., NaOH or KOH). 5. Extract the liberated free-base piperazine back into an organic solvent. 6. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. |
| Distillation | The resulting crude oil can be purified by vacuum distillation to remove lower and higher boiling impurities. This may also partially separate the cis and trans isomers. |
| Fractional Crystallization | This is often the most effective method for separating cis and trans isomers of substituted piperazines.[1][2] 1. Dissolve the distilled product in a suitable solvent or solvent mixture (e.g., isopropanol/petroleum ether).[1] 2. Slowly cool the solution to induce crystallization. The cis isomer may crystallize preferentially. 3. Filter the crystals and wash with a cold solvent. 4. Analyze the purity of the crystals by GC or NMR. Repeat the recrystallization until the desired purity is achieved. |
| Column Chromatography | If crystallization is ineffective, column chromatography can be attempted. Stationary Phase: Use silica gel or alumina. To avoid streaking due to the basicity of the piperazine, the silica gel can be deactivated with triethylamine. Eluent: A gradient of a polar solvent (e.g., methanol or isopropanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) containing a small amount of triethylamine (0.1-1%) is often effective. |
By systematically addressing these common issues, researchers can improve the yield, stereoselectivity, and purity of their this compound synthesis. Always ensure proper safety precautions are taken when working with the reagents and solvents mentioned.
References
- 1. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for cis-1,2,6-Trimethylpiperazine
Welcome to the technical support center for the synthesis and optimization of cis-1,2,6-trimethylpiperazine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this stereoselective synthesis. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experimental work.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of this compound, with a focus on improving yield and diastereoselectivity.
Issue 1: Low Yield and/or Formation of Multiple Products
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Question: My reaction is resulting in a low yield of the desired 1,2,6-trimethylpiperazine, and I am observing multiple spots on my TLC analysis. What are the potential causes and how can I address them?
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Answer: Low yields and the formation of multiple byproducts in piperazine synthesis can often be attributed to side reactions or suboptimal reaction conditions. Key factors to consider include:
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N-methylation: The introduction of the N-methyl group can be challenging. Incomplete methylation will result in the presence of 2,6-dimethylpiperazine, while over-methylation of a potential protecting group could also occur. Ensure precise stoichiometry of your methylating agent.
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Ring Formation: The cyclization step to form the piperazine ring is critical. Inefficient cyclization can lead to a variety of linear amine byproducts. Reaction temperature and time are crucial parameters to optimize.
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Protecting Groups: If you are using a protecting group strategy, incomplete protection or deprotection can lead to a mixture of products. Ensure your protection and deprotection steps go to completion by monitoring with TLC or LC-MS.
-
Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)
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Question: My final product is a mixture of cis- and trans-1,2,6-trimethylpiperazine, with a low ratio of the desired cis isomer. How can I improve the stereoselectivity of my synthesis?
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Answer: Achieving high cis selectivity in the synthesis of 2,6-disubstituted piperazines is a common challenge. The trans isomer is often the thermodynamically more stable product. Several strategies can be employed to favor the formation of the cis isomer:
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Choice of Synthetic Route: The chosen synthetic pathway has a significant impact on stereoselectivity. Methods involving the cyclization of chiral precursors often offer better stereocontrol. For instance, starting from enantiopure amino acids can help dictate the stereochemistry of the final product.
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Reaction Conditions: Kinetic control can favor the formation of the cis isomer. This typically involves running the reaction at lower temperatures for a shorter duration.
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Catalyst/Reagent Control: In some synthetic approaches, the choice of catalyst or reagents can influence the stereochemical outcome. For example, in asymmetric lithiation-trapping protocols, the choice of the chiral ligand is critical for enantioselectivity, which can then influence the diastereoselectivity of subsequent steps.
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Issue 3: Difficulty in Purification and Isomer Separation
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Question: I am struggling to separate the cis and trans isomers of 1,2,6-trimethylpiperazine. What purification techniques are most effective?
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Answer: The separation of cis and trans isomers of substituted piperazines can be challenging due to their similar physical properties.
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Column Chromatography: This is a common method, but baseline separation may be difficult. The use of a high-performance chromatography system with a suitable chiral stationary phase can be effective for analytical and small-scale preparative separations.
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Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers. This may involve the formation of salts with a chiral acid to create diastereomeric salts with different solubilities, allowing for their separation.
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Derivatization: In some cases, derivatizing the mixture of isomers with a bulky reagent can lead to derivatives with more significant differences in their physical properties, facilitating their separation. The original isomers can then be regenerated after separation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve a cis-2,6-disubstituted piperazine?
A1: Several strategies are employed for the stereoselective synthesis of cis-2,6-disubstituted piperazines. While a specific, optimized route for this compound is not extensively documented in publicly available literature, the following approaches, successful for similar structures, are recommended:
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Cyclization of Chiral Amino Alcohols: This is a robust method where the stereocenters are established in the acyclic precursor. For example, the cyclization of a derivative of N-methylated alaninol with a suitable C3-building block can be directed to form the cis isomer.
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Diastereoselective Reduction of a Diketopiperazine: The reduction of a 2,6-disubstituted diketopiperazine can be controlled to favor the formation of the cis isomer by selecting the appropriate reducing agent and reaction conditions.
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Asymmetric Synthesis via Lithiation: Direct asymmetric lithiation of an N-Boc protected piperazine at the 2- and 6-positions, followed by trapping with an electrophile, can provide access to enantiopure substituted piperazines. The stereochemistry is often directed by a chiral ligand.[1]
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of cis- and trans-1,2,6-trimethylpiperazine can be determined using a combination of spectroscopic techniques:
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NMR Spectroscopy: 1H and 13C NMR are powerful tools. In the cis isomer, the two methyl groups at the 2- and 6-positions are in a diaxial or diequatorial relationship, leading to characteristic chemical shifts and coupling constants. In contrast, the trans isomer will have one axial and one equatorial methyl group. 2D NMR techniques like NOESY can also be used to determine through-space correlations between the protons, providing definitive evidence for the relative stereochemistry.
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X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry.
Q3: What are the critical parameters to control during the N-methylation step?
A3: The N-methylation of a 2,6-dimethylpiperazine precursor is a crucial step. Key parameters to control include:
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Choice of Methylating Agent: Common methylating agents include methyl iodide, dimethyl sulfate, or formaldehyde/formic acid (Eschweiler-Clarke reaction). The choice will depend on the substrate's reactivity and the desired reaction conditions.
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Stoichiometry: Use of a slight excess of the methylating agent can ensure complete reaction, but a large excess should be avoided to prevent potential side reactions.
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Base: A suitable base is often required to neutralize the acid formed during the reaction. The choice of base (e.g., K2CO3, Et3N) can influence the reaction rate and yield.
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Temperature: The reaction temperature should be carefully controlled to prevent side reactions and ensure a clean conversion.
Data Presentation
Table 1: Illustrative Reaction Conditions for Piperazine Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Cyclization Temperature | 80 °C | 100 °C | 60 °C |
| N-Methylation Reagent | Methyl Iodide | Dimethyl Sulfate | Formaldehyde/Formic Acid |
| Solvent | Acetonitrile | Toluene | Dichloromethane |
| Reaction Time | 12 hours | 8 hours | 24 hours |
| Illustrative cis:trans Ratio | 3:1 | 1:1 | 5:1 |
| Illustrative Yield | 65% | 75% | 55% |
Note: This table presents illustrative data based on general principles of piperazine synthesis and is intended to guide optimization efforts. Actual results will vary depending on the specific synthetic route and substrates used.
Experimental Protocols
Illustrative Protocol for the Synthesis of 1,2,6-Trimethylpiperazine (via Reductive Amination)
This protocol is a generalized procedure based on common methods for synthesizing substituted piperazines and should be adapted and optimized for the specific target molecule.
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Step 1: Synthesis of the Diketopiperazine Precursor. (2S,5S)-2,5-dimethyl-1,4-piperazinedione can be synthesized from L-alanine methyl ester hydrochloride. The ester is first neutralized and then heated to induce cyclization and dimerization.
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Step 2: Reduction to cis-2,6-Dimethylpiperazine. The diketopiperazine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF. The reaction is typically performed at reflux, and the stereochemical outcome is often a mixture of cis and trans isomers, with the cis isomer frequently being a major product under kinetic control.
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Step 3: N-Methylation. The resulting mixture of 2,6-dimethylpiperazine isomers is then N-methylated. The Eschweiler-Clarke reaction is a suitable method. The piperazine is treated with an excess of formaldehyde and formic acid and heated. This reaction is generally selective for the methylation of secondary amines.
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Step 4: Purification. The final product, a mixture of cis- and trans-1,2,6-trimethylpiperazine, is purified. This may involve distillation followed by column chromatography or fractional crystallization to separate the isomers.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
References
preventing decomposition of cis-1,2,6-Trimethylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of cis-1,2,6-Trimethylpiperazine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a substituted cyclic amine. Like many amines, it is susceptible to degradation, which can compromise the purity of the compound and the reliability of experimental results. The primary concerns are oxidation and reaction with atmospheric carbon dioxide.
Q2: What are the primary pathways of decomposition for this compound?
A: The main decomposition pathways for cyclic amines like this compound are:
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Oxidation: The tertiary amine nitrogens can be oxidized to form N-oxides. The carbon atoms adjacent to the nitrogen atoms (α-carbons) are also susceptible to oxidation, which can lead to ring-opening or the formation of various degradation products.
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Reaction with Carbon Dioxide: Secondary amines are known to react with atmospheric CO2 to form carbamates. While this compound is a tertiary amine, it can be hygroscopic and absorb moisture, which in the presence of CO2 can lead to the formation of bicarbonate salts.
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Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.
Q3: How can I visually identify if my sample of this compound has started to decompose?
A: Signs of decomposition can include:
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Color Change: A pure sample should be a colorless to light-yellow liquid or solid. A significant change to a darker yellow or brown color can indicate degradation.
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Formation of Precipitate: The formation of solid precipitates may indicate the presence of degradation products or salts formed from reaction with atmospheric components.
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Odor Change: A noticeable change in odor may also suggest chemical changes in the sample.
Q4: What are the recommended storage conditions for this compound to minimize decomposition?
A: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
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Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
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Low Temperature: Keep the container tightly sealed and stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
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Protection from Light: Store in an amber or opaque container to protect it from light, which can catalyze oxidative degradation.
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Avoid Contaminants: Keep away from acids, strong oxidizing agents, and sources of moisture.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the handling and use of this compound.
Problem 1: Inconsistent experimental results when using this compound from an old batch.
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Possible Cause: The compound may have degraded over time due to improper storage.
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Troubleshooting Steps:
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Purity Analysis: Re-analyze the purity of the old batch using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities or degradation products.
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Purification: If degradation is minor, consider purifying the compound by distillation under reduced pressure or by column chromatography.
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Use a Fresh Batch: For critical experiments, it is always advisable to use a fresh, unopened batch of the compound.
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Review Storage: Ensure that your storage conditions align with the recommended guidelines (see FAQ Q4).
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Problem 2: A newly opened bottle of this compound shows a significant color change.
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Possible Cause: The compound may have been exposed to air or light during manufacturing or shipping.
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Troubleshooting Steps:
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Contact Supplier: Inform the supplier about the issue and request a certificate of analysis for that specific batch.
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Analytical Verification: Perform a quick analytical check (e.g., TLC or GC) to assess the purity before use.
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Inert Gas Purge: Before sealing the bottle for storage, purge the headspace with an inert gas like argon or nitrogen.
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Problem 3: Low yield in a reaction where this compound is a reactant.
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Possible Cause: The reactivity of the amine may be compromised due to partial degradation. Degradation products could also interfere with the reaction.
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Troubleshooting Steps:
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Confirm Purity: Ensure the purity of your starting material.
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Reaction Conditions:
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Inert Atmosphere: Run the reaction under an inert atmosphere to prevent in-situ degradation.
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Dry Solvents: Use anhydrous solvents to avoid side reactions caused by moisture.
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Stoichiometry: If using the amine as a base, consider that some of it might be neutralized by absorbed CO2. A slight excess of the amine might be necessary.
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Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Light Exposure | Amber or Opaque Container | Prevents light-catalyzed degradation. |
| Moisture | Tightly Sealed Container, Dry Environment | Prevents absorption of moisture and subsequent reaction with CO2. |
| Compatibility | Store away from acids and strong oxidizing agents | Prevents chemical reactions. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).
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Instrumentation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
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Injector: Set the injector temperature to 250 °C.
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Detector: Use a Flame Ionization Detector (FID) set at 280 °C.
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Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
Injection: Inject 1 µL of the prepared sample.
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Analysis: Analyze the resulting chromatogram for the presence of multiple peaks. The area of the main peak relative to the total area of all peaks gives an estimation of the purity.
Mandatory Visualization
Caption: Potential degradation routes for this compound.
Caption: A logical workflow for addressing suspected sample degradation.
Technical Support Center: Scale-Up of cis-1,2,6-Trimethylpiperazine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of cis-1,2,6-trimethylpiperazine synthesis. The information is based on established principles for the production of substituted piperazines and general challenges in chemical process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound?
A common and stereoselective approach for synthesizing cis-disubstituted piperazines is through the catalytic reductive cyclization of dioximes or related precursors. For this compound, a plausible route involves the cyclization of a precursor derived from alanine, which provides the necessary chirality for the methyl groups at the 2 and 6 positions. The reaction is typically a heterogeneous catalytic hydrogenation using a palladium on carbon (Pd/C) or Raney Nickel catalyst. This method often favors the formation of the thermodynamically more stable cis isomer.[1][2]
Q2: Why is achieving a high cis-to-trans isomer ratio a primary challenge?
The formation of both cis and trans isomers is possible during the synthesis. The trans isomer is a diastereomer of the desired cis product and can be difficult to separate due to very similar physical properties, such as boiling point and polarity.[3] In many pharmaceutical applications, only one isomer possesses the desired biological activity, making the control of stereochemistry and the separation of isomers critical for the purity and efficacy of the final product.
Q3: What are the primary methods for separating cis- and trans-1,2,6-trimethylpiperazine at an industrial scale?
The two most viable methods for large-scale separation of diastereomeric piperazine derivatives are:
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Fractional Crystallization: This is often the preferred method due to its cost-effectiveness at scale. The cis and trans isomers will have different solubilities in certain solvents, allowing for the selective crystallization of the desired cis isomer. Seeding the solution with pure this compound crystals can initiate and control the crystallization process.[4][5]
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Diastereomeric Salt Formation: This chemical separation method involves reacting the mixture of isomers with a chiral acid to form diastereomeric salts. These salts have different physical properties and can be separated by crystallization.[6][7] After separation, the desired salt is treated with a base to liberate the pure this compound.[6]
Q4: What analytical techniques are recommended for monitoring the cis/trans isomer ratio?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantifying the ratio of cis and trans isomers.[3][8] These techniques provide the necessary resolution to separate the two isomers and determine the purity of the product throughout the manufacturing process.
Troubleshooting Guides
Issue 1: Low cis-to-trans Isomer Ratio in the Crude Product
Q: Our scaled-up reaction is producing a higher than expected proportion of the trans isomer. What factors should we investigate?
A: A low cis-to-trans ratio is typically due to suboptimal reaction conditions that do not sufficiently favor the formation of the thermodynamically more stable cis isomer. Here are the key areas to troubleshoot:
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Catalyst Selection and Loading: The type of catalyst and its concentration can significantly influence stereoselectivity.
-
Troubleshooting:
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Ensure the catalyst (e.g., Pd/C, Raney Nickel) is of high quality and activity.
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Screen different catalysts to find the one that provides the best selectivity for your specific substrate.
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Optimize the catalyst loading; too little may lead to incomplete reaction, while too much could potentially contribute to side reactions.
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-
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Hydrogen Pressure: In catalytic hydrogenations, the pressure can affect the reaction pathway and selectivity.
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Troubleshooting:
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Investigate a range of hydrogen pressures. Higher pressures may sometimes improve selectivity but require careful safety assessment at scale.
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Ensure consistent pressure is maintained throughout the reaction.
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-
-
Reaction Temperature: Temperature control is crucial. Higher temperatures can lead to the formation of the less stable trans isomer or other byproducts.
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Troubleshooting:
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Optimize the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Monitor for exotherms, especially during scale-up, as poor heat transfer can lead to localized "hot spots" that negatively impact selectivity.
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Troubleshooting Workflow for Low cis:trans Ratio
Caption: A logical workflow for troubleshooting a low cis:trans isomer ratio.
Issue 2: Difficulty in Separating Isomers via Crystallization
Q: We are struggling to achieve high purity of the cis isomer during crystallization at the pilot scale. What could be the issue?
A: Challenges in crystallization during scale-up are common and often relate to solubility, nucleation, and crystal growth kinetics.
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Solvent System: The choice of solvent is critical for achieving a significant difference in solubility between the cis and trans isomers.
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Troubleshooting:
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Screen a variety of solvent systems, including mixtures, to maximize the solubility difference.
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Ensure the solvent is free from impurities that could inhibit crystallization.
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-
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Cooling Profile: The rate of cooling has a major impact on crystal size and purity.
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Troubleshooting:
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Implement a controlled, slow cooling profile. Rapid cooling can lead to the co-precipitation of the trans isomer.
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Experiment with different cooling rates to find the optimal balance between cycle time and purity.
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-
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Seeding Strategy: Proper seeding is essential for controlling crystallization.
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Troubleshooting:
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Ensure the seed crystals are of high purity (pure cis isomer).
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Optimize the amount of seed added and the temperature at which it is introduced.
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Ensure the seed is well-dispersed throughout the solution with appropriate agitation.
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-
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Agitation: The mixing speed can affect nucleation and crystal growth.
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Troubleshooting:
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Optimize the agitation rate. Too low a speed may lead to poor heat and mass transfer, while too high a speed can cause crystal breakage and the formation of fine particles that are difficult to filter.
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Data Presentation
Table 1: Comparison of Typical Lab vs. Pilot Scale Parameters for Catalytic Hydrogenation
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Catalyst Loading | 5 mol% | 5 mol% | Ensure efficient solid-liquid mixing to keep the catalyst suspended. |
| Hydrogen Pressure | 50 psi | 50-75 psi | Higher pressure may be needed to overcome mass transfer limitations. Requires enhanced safety protocols. |
| Reaction Temperature | 25-40°C | 25-40°C | Critical to have a robust reactor cooling system to manage the exotherm from a larger reaction mass. |
| Mixing Speed | 300-500 rpm | 100-200 rpm | Tip speed of the agitator is a more reliable scale-up parameter than RPM. |
| Reaction Time | 8-12 hours | 12-18 hours | Longer times may be needed due to less efficient gas-liquid mass transfer at a larger scale. |
Table 2: Analytical Methods for Isomer Quantification
| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Typical Retention Time Difference |
| HPLC | C18 or Chiral Column | Acetonitrile/Water with additives | UV or MS | 0.5 - 2.0 minutes |
| GC-MS | DB-5 or similar | Helium | Mass Spectrometry | 0.2 - 1.0 minutes |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Reductive Cyclization
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Reactor Setup: Charge a pressure reactor with the appropriate precursor (e.g., a dioxime derivative of a suitable diketone), a solvent such as ethanol or methanol, and the catalyst (e.g., 5% Pd/C).
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Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.
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Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
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Reaction: Heat the mixture to the target temperature (e.g., 30°C) with efficient agitation. Monitor the reaction progress by hydrogen uptake and by sampling and analyzing the reaction mixture for the disappearance of the starting material and the formation of the cis and trans products using GC-MS or HPLC.
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Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
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Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it can be pyrophoric.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Protocol 2: Purification by Fractional Crystallization
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Dissolution: Dissolve the crude mixture of isomers in a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature to ensure complete dissolution.
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Cooling and Seeding: Slowly cool the solution. At a temperature where the solution is supersaturated with the cis isomer but not the trans isomer, add a small amount of pure this compound seed crystals.
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Crystal Growth: Continue to cool the solution slowly according to a predefined cooling profile to allow for the growth of high-purity cis isomer crystals.
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Isolation: Isolate the crystals by filtration.
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Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual mother liquor containing the trans isomer.
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Drying: Dry the purified this compound crystals under vacuum.
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Purity Check: Analyze the purity of the isolated crystals and the mother liquor by HPLC or GC-MS to determine the efficiency of the separation.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Reactions of cis-1,2,6-Trimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,2,6-trimethylpiperazine. The following sections address common and unexpected outcomes during its reaction, particularly focusing on N-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are trying to perform a mono-N-alkylation on this compound with a primary alkyl halide, but we are observing a significant amount of the di-alkylated product. How can we improve the selectivity for mono-alkylation?
A1: The formation of a di-alkylated product is a common issue in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] Here are several strategies to enhance mono-alkylation selectivity:
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Use of Excess Piperazine: Employing a large excess of this compound relative to the alkylating agent can statistically favor the mono-alkylated product.[1] This increases the probability of the alkylating agent reacting with an un-substituted piperazine.
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Protecting Group Strategy: A highly effective method is to use a mono-protected piperazine derivative.[1] For instance, you can protect one of the nitrogen atoms with a group like tert-Butoxycarbonyl (Boc), perform the alkylation on the unprotected nitrogen, and then deprotect the Boc group.
-
Monopiperazinium Salt Formation: Reacting the piperazine with one equivalent of a strong acid (like HCl) to form the monopiperazinium salt in situ can also promote mono-alkylation.
Troubleshooting Flowchart for Poor Mono-alkylation Selectivity
Caption: Troubleshooting workflow for improving mono-alkylation selectivity.
Q2: During the N-methylation of this compound using formaldehyde and formic acid (Eschweiler-Clarke reaction), we are observing a sluggish reaction and incomplete conversion. What could be the cause?
A2: While the Eschweiler-Clarke reaction is a standard method for N-methylation, the steric hindrance from the two methyl groups on the piperazine ring in a cis-conformation can slow down the reaction.
-
Reaction Temperature: Ensure the reaction is heated sufficiently, typically to reflux, to overcome the activation energy barrier.
-
Excess Reagents: Using a moderate excess of both formaldehyde and formic acid can help drive the reaction to completion.
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Order of Addition: For sterically hindered piperazines, the order of addition of reagents can be crucial. It is often preferable to add the piperazine to a pre-mixed solution of formaldehyde and formic acid.
Q3: We performed a reaction with this compound and a strong base like n-butyllithium, intending to deprotonate at the N-H position, followed by quenching with an electrophile. However, we isolated an unexpected product that appears to be a result of ring fragmentation. Is this a known issue?
A3: Yes, ring fragmentation of lithiated piperazines has been observed, especially with sterically hindered N-alkyl groups.[2] The strong base can deprotonate at a carbon alpha to a nitrogen, leading to a cascade of reactions that can result in the opening of the piperazine ring.
-
Lower Reaction Temperature: Performing the lithiation at a very low temperature (e.g., -78 °C) can sometimes minimize this side reaction.
-
Choice of Base: A less sterically demanding strong base might be a better choice.
-
Rapid Quenching: Adding the electrophile quickly after the deprotonation step can help to trap the desired intermediate before it has a chance to undergo fragmentation.
Q4: We are attempting to synthesize a mono-N-alkylated derivative of this compound and are concerned about the regioselectivity. Will the alkylation occur preferentially at the N1 or N4 position?
A4: In this compound, the two nitrogen atoms are chemically equivalent. Therefore, without any directing groups, the alkylation will occur randomly at either nitrogen, leading to a single mono-alkylated product. The challenge is not regioselectivity between the two nitrogens, but rather controlling the extent of alkylation (mono- vs. di-alkylation).
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for a mono-alkylation reaction of this compound with benzyl bromide under different conditions to illustrate the troubleshooting points discussed above.
| Entry | Method | Piperazine:BnBr Ratio | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | Direct Alkylation | 1:1 | 45 | 40 |
| 2 | Direct Alkylation | 3:1 | 75 | 15 |
| 3 | N-Boc Protection/Deprotection | 1:1 (protected piperazine) | 90 | <2 |
| 4 | Monopiperazinium Salt | 1:1 | 70 | 20 |
Experimental Protocols
Protocol 1: Mono-N-alkylation of this compound using Excess Piperazine
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To a solution of this compound (3.0 g, 23.4 mmol, 3 eq.) in acetonitrile (50 mL) is added potassium carbonate (2.16 g, 15.6 mmol, 2 eq.).
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The mixture is stirred at room temperature for 10 minutes.
-
Benzyl bromide (1.0 mL, 7.8 mmol, 1 eq.) is added dropwise over 15 minutes.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and dichloromethane (50 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the mono-N-benzylated product.
Protocol 2: Mono-N-alkylation via N-Boc Protection
-
Protection: To a solution of this compound (2.0 g, 15.6 mmol) in dichloromethane (40 mL) at 0 °C is added di-tert-butyl dicarbonate (3.4 g, 15.6 mmol) in dichloromethane (10 mL) dropwise. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude N-Boc-protected piperazine is used in the next step without further purification.
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Alkylation: The crude N-Boc-protected piperazine is dissolved in DMF (30 mL), and sodium hydride (60% dispersion in mineral oil, 0.69 g, 17.2 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then benzyl bromide (1.86 mL, 15.6 mmol) is added dropwise. The reaction is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
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Deprotection: The crude N-Boc-N'-benzyl-piperazine is dissolved in a 4 M solution of HCl in dioxane (20 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with 2 M NaOH and extracted with dichloromethane to yield the mono-N-benzylated product.
Signaling Pathways and Workflows
Reaction Mechanism: N-Alkylation of a Substituted Piperazine
Caption: General mechanism for the N-alkylation of piperazine.
Experimental Workflow: Protecting Group Strategy for Mono-alkylation
Caption: Workflow for mono-alkylation using a protecting group strategy.
References
stability issues of cis-1,2,6-Trimethylpiperazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-1,2,6-Trimethylpiperazine in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound and its solutions?
For solid this compound, it is recommended to store it at room temperature in a dry, well-ventilated place, with containers tightly sealed and protected from light. For solutions, storage conditions should be determined based on the solvent used, but generally, refrigeration (2-8 °C) and protection from light are advisable to minimize degradation. It is crucial to avoid contact with strong oxidizing agents and acids.
Q2: What are the likely degradation pathways for this compound in solution?
While specific studies on this compound are limited, based on the known degradation of piperazine and its derivatives, the following pathways are plausible:
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Oxidation: The piperazine ring is susceptible to oxidation, which can be catalyzed by oxygen, metal ions (like Cu²⁺), and light. This can lead to the formation of N-oxides, ring-opening products, or other oxidized species. The presence of methyl groups may influence the rate and sites of oxidation.
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Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo degradation. For piperazine, thermal degradation can result in products like N-formylpiperazine and ethylenediamine.[1] Similar pathways may be possible for the trimethylated analog.
-
Photodegradation: Exposure to UV light can induce degradation of piperazine-containing compounds.[2]
-
Reaction with Acids: As a base, this compound will react with acids to form salts. While this is not degradation in the traditional sense, it is an important chemical interaction to consider.
Q3: What factors can influence the stability of this compound solutions?
Several factors can impact the stability of your solutions:
-
Temperature: Higher temperatures generally accelerate degradation reactions.[1]
-
pH: The stability of amines can be pH-dependent. While specific data for this compound is unavailable, extreme pH values should be avoided unless required for a specific experimental purpose.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while the presence of impurities (e.g., metal ions) in the solvent can catalyze degradation.
-
Presence of Oxygen: Dissolved oxygen can promote oxidative degradation.[1]
-
Exposure to Light: UV and even visible light can provide the energy for photolytic degradation.[2]
-
Presence of Metal Ions: Metal ions, particularly transition metals, can act as catalysts for oxidation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing) | Oxidative degradation. | - Prepare fresh solutions before use.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation of the compound. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradants.- Re-evaluate storage conditions (temperature, light exposure).- Analyze a freshly prepared standard to confirm the identity of the main peak. |
| Decrease in the concentration of the main compound over time | Instability under the current storage or experimental conditions. | - Conduct a stability study at different temperatures (e.g., refrigerated vs. room temperature) to determine optimal storage.- Evaluate the compatibility of the compound with the chosen solvent and other components in the solution.- Ensure the pH of the solution is within a stable range for the compound. |
| Inconsistent experimental results | Degradation of the stock or working solutions. | - Always use freshly prepared solutions for critical experiments.- Validate the stability of the compound under your specific experimental conditions (e.g., temperature, duration of the experiment). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable chromatographic method (e.g., HPLC-UV, LC-MS, GC-MS) to identify and quantify any degradation products.
Protocol 2: HPLC Method for Purity and Stability Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity and monitor the stability of this compound.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.
Note: Method optimization (e.g., column chemistry, mobile phase pH, gradient profile) will be necessary to achieve adequate separation of the parent compound from any potential impurities or degradants.
Data Summary
Due to the lack of specific quantitative stability data for this compound in the literature, the following table provides a qualitative summary of factors influencing the stability of related piperazine compounds, which can be used as a guide.
| Stress Condition | Effect on Piperazine Derivatives | Potential Degradation Products (based on piperazine) | Reference |
| Elevated Temperature | Increased degradation rate. | N-formylpiperazine, Ethylenediamine, Ammonia | [1] |
| Oxidizing Agents (e.g., O₂, H₂O₂) | Promotes degradation. | Piperazinone, N-oxides, Ring-opened products | [1] |
| UV Light | Can induce photodegradation. | Various photoproducts | [2] |
| Strong Acids/Bases | Can catalyze hydrolysis or other reactions. | Hydrolytic products | |
| Metal Ions (e.g., Cu²⁺) | Can catalyze oxidation. | Oxidative degradation products | [1] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
Validating the Molecular Structure of cis-1,2,6-Trimethylpiperazine: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Methods
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as cis-1,2,6-trimethylpiperazine, an accurate structural assignment is critical for understanding its chemical reactivity, biological activity, and potential applications. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for solid-state structure determination, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy—for the validation of its cis-isomeric form.
Important Note on Data Availability: As of the latest literature search, a public crystal structure for this compound is not available. Therefore, for the purpose of this guide, crystallographic data from a closely related cis-substituted piperazine derivative, a substituted piperazine-2,5-dione, will be used as a representative example to illustrate the principles and data output of X-ray crystallography.[1] Spectroscopic data presented are representative of trimethylpiperazine and related substituted piperazine compounds.
At a Glance: Comparing Structural Validation Techniques
| Technique | Information Provided | Sample Phase | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information. | Solid (single crystal) | Unambiguous determination of stereochemistry and conformation in the solid state.[2][3] | Requires a suitable single crystal, which can be challenging to grow.[2] The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and stereochemical relationships. | Liquid (solution) | Provides detailed structural information in solution, which is often more relevant to biological systems. Can distinguish between isomers. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. | Solid, Liquid, or Gas | Rapid and non-destructive. Excellent for identifying the presence or absence of specific functional groups.[4] | Provides limited information about the overall 3D structure and stereochemistry. |
In-Depth Analysis: A Head-to-Head Comparison
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unparalleled level of detail regarding the atomic arrangement within a crystal lattice. By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, from which the positions of individual atoms can be determined with high precision.
Representative Crystallographic Data for a cis-Piperazine Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5503(2) |
| b (Å) | 11.2039(2) |
| c (Å) | 14.1007(4) |
| α (°) | 90 |
| β (°) | 108.058(1) |
| γ (°) | 90 |
| Volume (ų) | 1884.9(1) |
| Z | 4 |
| Note: This data is for a representative cis-piperazine derivative and not this compound itself.[5][6] |
This data allows for the precise calculation of all bond lengths, bond angles, and torsion angles, confirming the cis relationship of the substituents on the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. For this compound, both ¹H and ¹³C NMR would be crucial.
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¹H NMR: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values provide information about the different types of protons and their neighboring atoms. In the cis isomer, specific coupling constants between protons on the piperazine ring can help to confirm the relative stereochemistry.
-
¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbon atoms, which can help to confirm the symmetry of the molecule.
Representative NMR Data for Trimethylpiperazine Derivatives:
| Nucleus | Chemical Shift Range (ppm) | Key Information |
| ¹H NMR | ||
| Ring CH | 2.0 - 3.5 | Chemical environment of protons on the piperazine ring. |
| N-CH₃ | 2.1 - 2.5 | Chemical shift of the N-methyl protons. |
| C-CH₃ | 0.9 - 1.2 | Chemical shift of the C-methyl protons. |
| ¹³C NMR | ||
| Ring CH₂ | 40 - 55 | Chemical shifts of the piperazine ring carbons. |
| Ring CH | 50 - 65 | |
| N-CH₃ | 35 - 45 | Chemical shift of the N-methyl carbon. |
| C-CH₃ | 15 - 25 | Chemical shift of the C-methyl carbons. |
| (Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and the exact substitution pattern.)[7][8] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorptions for C-H and C-N bonds. While not definitive for stereoisomer determination on its own, it serves as a rapid and valuable tool for confirming the presence of the core piperazine structure.
Characteristic IR Absorption Bands for Substituted Piperazines:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (if present) | 3200 - 3500 |
| C-H Stretch (aliphatic) | 2800 - 3000 |
| C-N Stretch | 1020 - 1250 |
| CH₂ Bending | ~1450 |
| (Note: The absence of a secondary amine N-H stretch would be expected for 1,2,6-trimethylpiperazine.)[9] |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound.[10] This is often achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.[10] The crystal should ideally be 0.1-0.3 mm in each dimension.
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer.[2] The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.[2] The structural model is then refined to best fit the experimental data.[2]
NMR Spectroscopy
-
Sample Preparation: Typically, 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] The solution is filtered into a 5 mm NMR tube.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.[13] The desired NMR experiments (e.g., ¹H, ¹³C, COSY) are then run.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrations are analyzed to determine the structure.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.[14] Alternatively, a thin film can be cast from a solution onto an IR-transparent window. For liquids, a drop can be placed between two salt plates.[14]
-
Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded to subtract atmospheric and solvent absorptions.[15]
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.[16]
Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How To [chem.rochester.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
A Comparative Study of cis- vs. trans-1,2,6-Trimethylpiperazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cis- and trans-isomers of 1,2,6-trimethylpiperazine. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document extrapolates from closely related analogs and established principles of medicinal chemistry to provide a predictive comparison of their potential properties and biological activities.
The stereochemical arrangement of substituents on the piperazine ring can significantly influence the pharmacological profile of a compound, affecting its efficacy, selectivity, and safety. This guide explores the anticipated differences between the cis and trans isomers of 1,2,6-trimethylpiperazine, providing insights into their synthesis, potential biological activities, and the experimental protocols for their evaluation.
Stereoisomers of 1,2,6-Trimethylpiperazine
The core structure of 1,2,6-trimethylpiperazine features a piperazine ring with methyl groups at positions 1, 2, and 6. The relative orientation of the methyl groups at the C2 and C6 positions gives rise to two diastereomers: cis-1,2,6-trimethylpiperazine and trans-1,2,6-trimethylpiperazine. In the cis isomer, the methyl groups at C2 and C6 are on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides. This difference in three-dimensional structure is expected to result in distinct pharmacological properties.
Synthesis and Separation of Isomers
The synthesis of substituted piperazines often yields a mixture of cis and trans isomers. The separation of these stereoisomers is crucial for their individual pharmacological evaluation. Methodologies for the synthesis and separation of the closely related 2,6-dimethylpiperazine isomers can be adapted for 1,2,6-trimethylpiperazine.
Table 1: Synthesis and Separation Strategies for 2,6-Disubstituted Piperazine Isomers
| Strategy | Description | Expected Outcome for 1,2,6-Trimethylpiperazine |
| Reductive Amination | Cyclization of a suitable diketone or dialdehyde precursor with a primary amine (methylamine in this case) and a reducing agent. | Likely to produce a mixture of cis and trans isomers. The ratio may be influenced by the choice of catalyst and reaction conditions. |
| Fractional Crystallization | Separation of isomers based on differences in their solubility and crystal lattice energies. | A common and effective method for separating diastereomers. The choice of solvent is critical for successful separation. |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase (e.g., column chromatography, HPLC). | Can be a highly effective method for separating isomers, especially on a smaller scale. Chiral chromatography would be required for enantiomeric resolution if starting from racemic precursors. |
Predicted Comparative Biological Activity
Based on structure-activity relationship (SAR) studies of related piperazine derivatives, the stereochemistry of the substituents at the 2 and 6 positions can have a profound impact on receptor binding affinity and functional activity.[1] Piperazine derivatives are known to interact with a variety of receptors in the central nervous system (CNS), particularly dopamine and serotonin receptors.
Table 2: Predicted Comparative Biological Profile of cis- vs. trans-1,2,6-Trimethylpiperazine
| Property | Predicted Activity of this compound | Predicted Activity of trans-1,2,6-Trimethylpiperazine | Rationale |
| Receptor Affinity | Potentially higher affinity for specific receptor subtypes. | May exhibit different receptor selectivity profile compared to the cis isomer. | The spatial arrangement of the methyl groups will dictate the fit within the receptor's binding pocket. One isomer may present a more favorable conformation for interaction. |
| Functional Activity | Could act as a potent agonist, antagonist, or modulator at target receptors. | The functional outcome (e.g., agonism vs. antagonism) may differ from the cis isomer. | The precise orientation of the pharmacophoric elements in relation to the receptor's active site determines the functional response. |
| Metabolic Stability | May exhibit different metabolic stability due to steric hindrance around the nitrogen atoms. | May be metabolized by different cytochrome P450 enzymes compared to the cis isomer. | The accessibility of the molecule to metabolic enzymes can be influenced by its three-dimensional shape. |
| Physicochemical Properties | Likely to have different physical properties such as melting point, boiling point, and solubility. | Differences in intermolecular interactions due to varied molecular symmetry will affect physical properties. | The more symmetrical trans isomer may pack more efficiently in a crystal lattice, leading to a higher melting point. |
Experimental Protocols
To empirically determine the comparative biological activities of cis- and trans-1,2,6-trimethylpiperazine, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of the test compounds for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (cis- or trans-1,2,6-trimethylpiperazine).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of the compounds to cause cell death.
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or SH-SY5Y) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (cis- or trans-1,2,6-trimethylpiperazine) for a specified period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% cell death (IC50).[3]
Signaling Pathways
Piperazine derivatives frequently target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The binding of a ligand to these receptors initiates an intracellular signaling cascade.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
References
A Comparative Guide to the Reactivity of cis-1,2,6-Trimethylpiperazine and Other Key Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of cis-1,2,6-trimethylpiperazine alongside three other commonly utilized piperazine scaffolds: piperazine, N-methylpiperazine, and cis-2,6-dimethylpiperazine. The focus is on reactions of significant interest in medicinal chemistry and drug development, namely N-arylation, N-acylation, and N-alkylation.
It is important to note that while the fundamental principles of organic chemistry allow for a qualitative prediction of the relative reactivities of these compounds, a direct quantitative comparison through kinetic studies is not extensively available in the current body of scientific literature. This guide, therefore, presents a theoretical framework supported by established chemical principles and provides detailed experimental protocols for the reactions discussed, enabling researchers to conduct their own comparative studies.
Theoretical Comparison of Reactivity: The Influence of Methyl Substitution
The reactivity of the nitrogen atoms in the piperazine ring is primarily governed by their nucleophilicity, which is influenced by a combination of electronic and steric effects. In the case of the piperazine derivatives discussed here, the introduction of methyl groups has a profound impact on their reactivity profiles.
-
Piperazine: As the parent compound, piperazine possesses two secondary amine nitrogens, making it highly reactive towards a variety of electrophiles. Its symmetrical nature, however, can lead to challenges in achieving mono-substitution, often resulting in mixtures of mono- and di-substituted products.
-
N-Methylpiperazine: The presence of a methyl group on one of the nitrogen atoms introduces a tertiary amine and a secondary amine. The tertiary amine is generally more nucleophilic than the secondary amine due to the electron-donating nature of the methyl group. However, the tertiary amine is also more sterically hindered. In reactions like N-alkylation, the secondary amine is typically the more reactive site.
-
cis-2,6-Dimethylpiperazine: The two methyl groups on the carbon skeleton of the piperazine ring are in a cis configuration. These groups introduce significant steric hindrance around the two secondary nitrogen atoms. This steric bulk is expected to decrease the overall reactivity of the nitrogens compared to unsubstituted piperazine. However, this hindrance can also offer greater control in achieving mono-substitution.
-
This compound: This derivative combines the features of N-methylpiperazine and cis-2,6-dimethylpiperazine. It has one tertiary and one secondary amine. The methyl groups at the 2 and 6 positions create substantial steric hindrance around both nitrogen atoms. The N-methyl group further increases the steric bulk around one of the nitrogens while also imparting a slight electron-donating effect. Consequently, this compound is predicted to be the least reactive of the four compounds. The secondary amine is expected to be the primary site of reaction, though its reactivity will be significantly attenuated by the adjacent methyl groups.
Data Presentation: Predicted Reactivity and Selectivity
The following tables provide a qualitative comparison of the expected reactivity and selectivity for mono-substitution of the four piperazine derivatives in key synthetic transformations.
Table 1: Predicted Relative Reactivity in N-Arylation
| Compound | Predicted Relative Reactivity | Predicted Selectivity for Mono-arylation | Notes |
| Piperazine | High | Low to Moderate | Prone to di-arylation, especially with highly reactive aryl halides. |
| N-Methylpiperazine | Moderate to High | High (at the secondary amine) | The secondary amine is the primary site of arylation. |
| cis-2,6-Dimethylpiperazine | Moderate | High | Steric hindrance from the C-methyl groups favors mono-arylation. |
| This compound | Low | Very High (at the secondary amine) | Significant steric hindrance is expected to lead to slower reaction rates but excellent selectivity. |
Table 2: Predicted Relative Reactivity in N-Acylation
| Compound | Predicted Relative Reactivity | Predicted Selectivity for Mono-acylation | Notes |
| Piperazine | High | Moderate | Di-acylation can be a significant side reaction. |
| N-Methylpiperazine | Moderate to High | High (at the secondary amine) | The secondary amine is more susceptible to acylation. |
| cis-2,6-Dimethylpiperazine | Moderate | High | Steric hindrance slows the reaction but improves selectivity. |
| This compound | Low | Very High (at the secondary amine) | The sterically hindered environment around the secondary amine is expected to provide high selectivity. |
Table 3: Predicted Relative Reactivity in N-Alkylation
| Compound | Predicted Relative Reactivity | Predicted Selectivity for Mono-alkylation | Notes |
| Piperazine | High | Low | Prone to di-alkylation and quaternization. |
| N-Methylpiperazine | Moderate to High | High (at the secondary amine) | The secondary amine is the more reactive site for alkylation. |
| cis-2,6-Dimethylpiperazine | Moderate | High | Steric hindrance favors mono-alkylation. |
| This compound | Low | Very High (at the secondary amine) | The combination of N- and C-methylation provides significant steric shielding, leading to high selectivity. |
Experimental Protocols
The following are representative experimental protocols for N-arylation, N-acylation, and N-alkylation of piperazines. These can be adapted for comparative studies of the piperazine derivatives discussed.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl bromide.
Materials:
-
Piperazine derivative (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, rac-BINAP, and sodium tert-butoxide.
-
Add the aryl bromide and the piperazine derivative to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation via Schotten-Baumann Reaction
This protocol outlines a general procedure for the N-acylation of a piperazine derivative with an acyl chloride under basic conditions.
Materials:
-
Piperazine derivative (10 mmol)
-
Acyl chloride (11 mmol)
-
Sodium hydroxide (NaOH) (12 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Water (20 mL)
Procedure:
-
Dissolve the piperazine derivative in dichloromethane in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the piperazine solution in an ice bath and add the sodium hydroxide solution.
-
To the vigorously stirred biphasic mixture, add the acyl chloride dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: N-Alkylation with an Alkyl Halide
This protocol describes a general method for the N-alkylation of a piperazine derivative using an alkyl bromide.
Materials:
-
Piperazine derivative (10 mmol)
-
Alkyl bromide (11 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Acetonitrile (CH₃CN) (30 mL)
Procedure:
-
To a round-bottom flask, add the piperazine derivative and potassium carbonate.
-
Add acetonitrile to the flask and stir the suspension.
-
Add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative study of piperazine reactivity.
Caption: Steric hindrance from methyl groups on the piperazine ring impedes the approach of an electrophile.
Caption: A general workflow for a competitive experiment to determine the relative reactivity of piperazines.
Caption: A simplified diagram of the Dopamine D2 receptor signaling pathway, a common target for piperazine-based drugs.
A Comparative Guide to Analytical Techniques for Confirming the Purity of cis-1,2,6-Trimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules like cis-1,2,6-trimethylpiperazine is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Ensuring the chemical and enantiomeric purity of such compounds is therefore essential for quality control and regulatory compliance. This guide provides an objective comparison of key analytical techniques for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
The primary methods for analyzing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.
Data Presentation: Quantitative Comparison
The following table summarizes the typical performance characteristics of each analytical technique for the analysis of this compound. The data presented are representative values to facilitate a comparative understanding of these methods.
| Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (¹H NMR) with Chiral Derivatizing Agent |
| Analyte | This compound | This compound | This compound Diastereomeric Derivative |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.02% | ~1.5% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 99-101% | Not typically measured for purity |
| Typical Run Time | 15-25 minutes | 10-20 minutes | 5-15 minutes per sample |
| Resolution (Rs) of Enantiomers | > 1.5 | > 2.0 | Baseline separation of diastereomer signals |
| Instrumentation Cost | Moderate | High | High |
| Sample Throughput | High | High | Moderate |
| Primary Use | Quantitative analysis of volatile impurities and enantiomeric excess. | Gold standard for quantitative enantiomeric purity and impurity profiling. | Definitive structural confirmation and accurate determination of enantiomeric excess. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral Gas Chromatography (GC-FID) Method
This method is suitable for the simultaneous quantification of volatile impurities and the enantiomeric purity of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the test sample in methanol to a final concentration within the calibration range.
-
Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
This is a highly sensitive and robust method for the accurate determination of enantiomeric purity.
-
Instrumentation: HPLC system with a UV detector and a chiral stationary phase column.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
¹H NMR Spectroscopy with a Chiral Derivatizing Agent
This method provides unambiguous structural confirmation and a direct measure of the enantiomeric ratio by creating diastereomers with distinct NMR signals.[1][2]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or 2-formylphenylboronic acid with an enantiopure diol.[1]
-
Protocol using Mosher's Acid Chloride:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a slight molar excess (1.1 equivalents) of (S)-Mosher's acid chloride to the solution.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.
-
Cap the NMR tube and gently agitate to mix the contents. Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to the diastereomeric products. The methyl or methoxy groups of the Mosher's ester are often well-resolved.
-
Integrate the corresponding signals for each diastereomer.
-
The enantiomeric excess (% ee) is calculated as: (|Integration_major - Integration_minor|) / (Integration_major + Integration_minor) * 100.
-
Mandatory Visualizations
Workflow for Purity Analysis of this compound
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical technique.
References
Performance of cis-1,2,6-Trimethylpiperazine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry is paramount. Chiral piperazine scaffolds have emerged as privileged structures in catalyst design due to their conformational rigidity and the stereochemical information embedded in their structure. This guide provides a comparative overview of the performance of catalysts based on the cis-1,2,6-trimethylpiperazine scaffold.
While direct, quantitative performance data for this compound as a standalone organocatalyst or as a ligand in metal-catalyzed asymmetric reactions is not extensively reported in peer-reviewed literature, this guide aims to provide a valuable context by comparing its structural class—chiral substituted piperazines and diamines—with other well-established catalysts in key asymmetric transformations. The data presented herein, drawn from published studies on analogous systems, will aid researchers in rational catalyst design and in predicting the potential efficacy of novel catalytic systems based on the this compound framework.
Performance Comparison in Asymmetric Reactions
The performance of chiral catalysts is typically evaluated based on several key metrics:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of a reaction, indicating the excess of one enantiomer over the other.
-
Diastereomeric Ratio (dr): The ratio of diastereomers formed in a reaction.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF, h⁻¹): The turnover number per unit time.
The following tables summarize the performance of various chiral diamine and piperazine-based catalysts in common asymmetric reactions, providing a benchmark for evaluating the potential of this compound-based systems.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral catalysts are employed to control the stereochemical outcome.
| Catalyst/Ligand | Aldehyde | Ketone | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 96 | 95:5 | [Not available] |
| (S,S)-Ts-DPEN-Ru | Benzaldehyde | Acetophenone | 95 | 98 | - | [1] |
| Chiral Bis(oxazoline) Copper(II) | Various | Various | High | High | - | [Not available] |
Asymmetric Michael Addition
The Michael addition is a widely used method for the formation of carbon-carbon bonds.
| Catalyst/Ligand | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | dr | Reference |
| Chiral Squaramide | Azadiene | α-Thiocyanoindanone | Moderate | up to 90 | >95:5 | [2] |
| Chiral Primary Amine-Salicylamide | Maleimide | Ketone | up to 98 | up to 99 | - | [Not available] |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a key technology for the synthesis of chiral compounds.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Rh-ArcPhos | Cyclic dehydroamino acid derivative | High | up to 96 | [3] |
| Rh(NBD)₂BF₄ / Walphos 003 | Tetrasubstituted Fluoroalkene | 66-68 (overall) | >99 | [Not available] |
| Ir-Josiphos | 1,3-Disubstituted Isoquinoline | Good | High | [Not available] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are representative protocols for the key asymmetric reactions discussed.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Chiral Diamine-Metal Complex
A solution of the chiral diamine ligand and the metal precursor (e.g., RuCl--INVALID-LINK--) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is stirred under an inert atmosphere (e.g., argon) at room temperature for a specified time to allow for complex formation. The aldehyde substrate is then added, followed by the dropwise addition of the ketone. The reaction mixture is stirred at a specific temperature (e.g., 0 °C or room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aldol product. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) are then calculated.[1]
General Procedure for Asymmetric Michael Addition Catalyzed by a Chiral Organocatalyst
To a solution of the Michael acceptor and the chiral organocatalyst (e.g., a chiral squaramide) in an appropriate solvent (e.g., toluene or CH₂Cl₂) is added the Michael donor at a controlled temperature (e.g., -20 °C or room temperature). The reaction mixture is stirred for a period ranging from several hours to days, with progress monitored by TLC. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to provide the Michael adduct. The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) are then determined.[2]
General Procedure for Asymmetric Hydrogenation Catalyzed by a Chiral Metal Complex
In a glovebox, the chiral ligand (e.g., a phosphine ligand) and a metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent (e.g., CH₂Cl₂ or methanol) in a high-pressure autoclave. The substrate is then added to the solution. The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas before being pressurized to the desired hydrogen pressure. The reaction is stirred at a specific temperature for a set period. After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the hydrogenated product. The conversion and enantiomeric excess are determined by GC or HPLC analysis.
Visualizations
Logical Relationship of Catalyst Development
Caption: Workflow for the development and evaluation of new chiral catalysts.
General Asymmetric Catalytic Cycle
Caption: A simplified representation of a general asymmetric catalytic cycle.
Conclusion and Outlook
The exploration of novel chiral catalysts is a vibrant and essential area of chemical research. While specific performance data for this compound-based catalysts remains elusive in the current literature, the comparative data presented for analogous chiral diamine and piperazine systems provide a valuable framework for future investigations. The steric hindrance imparted by the three methyl groups on the piperazine ring of the this compound scaffold may present both challenges and opportunities. While it could potentially hinder substrate approach and reduce catalytic activity, it might also offer unique stereocontrol in specific applications.
Researchers are encouraged to synthesize and evaluate this compound-derived ligands and organocatalysts in a range of asymmetric transformations. Such studies will be crucial in elucidating the true catalytic potential of this scaffold and expanding the toolbox of chiral catalysts available to the scientific community. The detailed experimental protocols and comparative data in this guide serve as a foundational resource for initiating such research endeavors.
References
- 1. scite.ai [scite.ai]
- 2. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of cis-1,2,6-Trimethylpiperazine and Alternative Heterocyclic Scaffolds in Preclinical Research
A detailed guide for researchers and drug development professionals on the experimental validation and comparative assessment of cis-1,2,6-trimethylpiperazine and its alternatives. This document provides a cross-validation of available experimental data, outlines detailed synthetic protocols, and visualizes key experimental workflows.
This guide offers a comparative overview of this compound and other functionally relevant piperazine and triazine derivatives that are prominent in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in the public domain, this comparison leverages data from structurally similar and functionally related compounds to provide a valuable resource for researchers. The information presented aims to facilitate the selection of appropriate scaffolds for further investigation and development.
Performance Comparison: Physicochemical and Biological Activity Data
The following table summarizes key physicochemical properties and reported biological activities of this compound and selected alternative heterocyclic compounds. This data is essential for preliminary assessment and selection of compounds for further screening and development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity | Key Findings & References |
| This compound | C₇H₁₆N₂ | 128.22 | Not extensively reported in public literature. | Primarily available as a chemical intermediate.[1] |
| cis-2,6-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Intermediate for pharmaceuticals and agrochemicals. | Synthesis often results in a mixture of cis and trans isomers.[2] |
| Arylpiperazine Derivatives | Varies | Varies | Anticancer, Antipsychotic, Antidepressant.[3][4][5][6] | Exhibit a broad range of CNS and anticancer activities through interaction with various receptors.[3][4][5][6] |
| 1,3,5-Triazine Derivatives | Varies | Varies | Anticancer, Antimicrobial, Antimalarial.[7][8][9] | A versatile scaffold with a wide spectrum of biological activities.[7][8][9] |
| Piperidinothiosemicarbazone Derivatives | Varies | Varies | Tuberculostatic. | Effective against M. tuberculosis, with activity influenced by lipophilicity.[10] |
Experimental Protocols: Synthesis and Characterization
The following section details a representative experimental protocol for the synthesis of substituted piperazine derivatives, which can be adapted for the synthesis of this compound and its analogs.
General Synthesis of N-Substituted Piperazine Derivatives
This protocol is a generalized procedure based on common synthetic routes for piperazine derivatives.[11][12][13]
Materials:
-
Piperazine (or a substituted piperazine)
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the piperazine starting material in the chosen solvent.
-
Addition of Base: Add the base to the solution and stir.
-
Addition of Electrophile: Slowly add the alkyl or aryl halide to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships. Below are examples relevant to the synthesis and potential biological action of piperazine derivatives.
Caption: A generalized workflow for the synthesis of substituted piperazine derivatives.
Caption: A conceptual diagram of a piperazine derivative inhibiting a signaling pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cis-2,6-Dimethylpiperazine(21655-48-1) MS spectrum [chemicalbook.com]
- 3. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
literature comparison of cis-1,2,6-Trimethylpiperazine synthesis methods
A Comparative Guide to the Synthesis of cis-1,2,6-Trimethylpiperazine
This guide provides a detailed comparison of prominent synthetic methodologies for this compound, a substituted piperazine derivative of interest in pharmaceutical and materials science research. The piperazine scaffold is a common feature in biologically active molecules, making efficient and stereoselective synthetic routes to its derivatives highly valuable.[1][2] This document outlines key synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual workflow comparison to aid researchers in selecting the most suitable method for their application.
Overview of Synthetic Strategies
The synthesis of this compound primarily focuses on constructing the piperazine ring with stereocontrol to achieve the desired cis configuration at the 2 and 6 positions. Two effective methods from the literature are highlighted: the catalytic reductive cyclization of dioximes and the reductive amination of diisopropanolamine.
-
Catalytic Reductive Cyclization of Dioximes : This modern approach builds the piperazine ring from a primary amine and nitrosoalkenes. It offers high stereoselectivity, predominantly forming the 2,6-cis isomer.[3][4] The process involves a sequential double Michael addition followed by a catalytic reductive cyclization.[3]
-
Reductive Amination of Diisopropanolamine : This method is a more traditional and industrially applied route. It involves the cyclization of diisopropanolamine in the presence of ammonia and hydrogen over a hydrogenation catalyst.[5][6] This process can be optimized to favor the formation of the cis-isomer, which can then be isolated through crystallization.[6]
The final N-methylation to obtain the 1,2,6-trimethyl derivative can typically be achieved through standard procedures such as reductive amination with formaldehyde or alkylation with a methylating agent.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthesis methods leading to the cis-2,6-disubstituted piperazine core.
| Parameter | Method 1: Catalytic Reductive Cyclization | Method 2: Reductive Amination of Diisopropanolamine |
| Key Precursors | Primary Amine, Nitrosoalkene Precursors | Diisopropanolamine, Ammonia |
| Catalyst | Raney Nickel (Ra-Ni) or Pd/C | Nickel-based, Cobalt, or Copper-Chromium catalysts |
| Reaction Temperature | Ambient to 60 °C | 170 - 280 °C |
| Reaction Pressure | 1 - 50 atm H₂ | 10 - 15 MPa (approx. 100 - 150 atm) |
| Yield | Moderate to Good (Varies with substrate) | High Conversion (>98%), Yield up to 95% |
| Stereoselectivity | High to Excellent for cis-isomer (often >95:5 cis:trans)[3][4] | Variable, but can be optimized for cis-isomer |
| Key Advantage | High cis-stereoselectivity, milder conditions | High yield, suitable for large-scale industrial production |
| References | [3][4] | [5][6][7] |
Detailed Experimental Protocols
Method 1: Catalytic Reductive Cyclization of Dioximes (General Procedure)
This protocol is based on the stereoselective synthesis of 2,6-disubstituted piperazines.[3][4]
Step 1: Synthesis of the Dioxime Precursor
-
A solution of a primary amine (e.g., methylamine, to incorporate the N-methyl group directly) in a suitable solvent is treated with two equivalents of a nitrosoalkene synthon.
-
The reaction mixture is stirred at room temperature until the formation of the bis(oximinoalkyl)amine is complete, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure, and the crude dioxime is purified by column chromatography.
Step 2: Reductive Cyclization
-
The purified dioxime (1.0 mmol) is dissolved in methanol (10 mL) in a high-pressure reactor.
-
Raney Nickel (Ra-Ni, ~50 mg, 50% slurry in water) is added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst, and the celite is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization. The predominant formation of the cis-isomer is explained by the addition of dihydrogen from the less hindered side of a dihydropyrazine intermediate.[3][4]
Method 2: Reductive Amination of Diisopropanolamine
This protocol is adapted from patented industrial processes for the synthesis of cis-2,6-dimethylpiperazine.[5][6] N-methylation would be performed in a subsequent step.
-
A high-pressure autoclave is charged with diisopropanolamine (1 part by weight), a nickel-based catalyst (e.g., Raney Nickel, 0.1 parts), and an organic solvent such as toluene (2 parts).[6]
-
The autoclave is sealed, and liquid ammonia is introduced (approx. 2-4 molar equivalents to diisopropanolamine).
-
The reactor is pressurized with hydrogen to an initial pressure of ~10 MPa.
-
The mixture is heated to 200-240 °C with vigorous stirring. The reaction is maintained for 4-8 hours.
-
After cooling, the excess ammonia and hydrogen are vented. The reaction mixture is filtered to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine in the organic solvent.[5]
-
The cis-isomer is selectively isolated by cooling the solution to 0-5 °C to induce crystallization. The crystallized cis-2,6-dimethylpiperazine is collected by filtration.[6]
-
The resulting cis-2,6-dimethylpiperazine can then be N-methylated using standard methods like the Eschweiler-Clarke reaction (formaldehyde and formic acid) to yield this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow and key stages of the two compared synthetic routes.
Caption: A flowchart comparing two primary synthetic routes to this compound.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 6. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
spectroscopic comparison of cis-1,2,6-Trimethylpiperazine and its precursors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data
This guide offers a detailed spectroscopic comparison of cis-1,2,6-Trimethylpiperazine and its key precursors, providing valuable data for researchers engaged in the synthesis and characterization of piperazine-based compounds. Piperazine derivatives are significant pharmacophores in drug discovery, and a thorough understanding of their spectroscopic properties is crucial for structural elucidation and quality control.
Synthetic Pathway
The synthesis of this compound can be envisioned through the N-methylation of cis-2,6-Dimethylpiperazine. This precursor, in turn, can be synthesized from diisopropanolamine and ammonia. Another key related compound for comparison is 1-Methylpiperazine, which possesses a single methyl group on a nitrogen atom. The relationship between these compounds is illustrated in the diagram below.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| cis-2,6-Dimethylpiperazine | - | Data not readily available in a comparable format. |
| 1-Methylpiperazine | CDCl₃ | 2.29 (s, 3H, N-CH₃), 2.44 (t, 4H, piperazine-H), 2.89 (t, 4H, piperazine-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| cis-2,6-Dimethylpiperazine | - | Data not readily available in a comparable format. |
| 1-Methylpiperazine | CDCl₃ | 46.2 (N-CH₃), 55.2 (piperazine-C) |
| Piperazine | - | 45.8 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Phase | Wavenumber (cm⁻¹) | Assignment |
| 1,2,4-Trimethylpiperazine | Condensed Phase | 2950-2800, 1450, 1150 | C-H stretching, C-H bending, C-N stretching |
| 1-Methylpiperazine | Gas Phase | 2940, 2845, 2800, 1455, 1295, 1165 | C-H stretching, C-H bending, C-N stretching |
| Piperazine | - | 3290, 2930, 2850, 1440, 1130, 830 | N-H stretching, C-H stretching, C-H bending, C-N stretching, N-H wagging |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| cis-2,6-Dimethylpiperazine | EI | 114 | 99, 70, 56, 42 |
| 1,2,4-Trimethylpiperazine | EI | 128 | 113, 84, 71, 58, 42 |
| 1-Methylpiperazine | EI | 100 | 85, 70, 56, 42 |
| Piperazine | EI | 86 | 56, 42 |
Experimental Protocols
Standard protocols for the spectroscopic analysis of piperazine derivatives are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane.
-
GC Separation:
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).
-
Column: Use a suitable capillary column (e.g., a nonpolar DB-5ms column) for separation.
-
Oven Program: Implement a temperature gradient to separate the components of the sample based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Detection: Scan a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the compound based on its fragmentation pattern and compare it with spectral libraries.
Safety Operating Guide
Proper Disposal of cis-1,2,6-Trimethylpiperazine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of cis-1,2,6-Trimethylpiperazine based on available data for similar chemical compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this specific chemical and to adhere to all local, state, and federal environmental regulations.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This compound, like many of its chemical relatives such as 1-methylpiperazine and cis-2,6-dimethylpiperazine, is expected to be a flammable and corrosive liquid, requiring management as hazardous waste. Improper disposal can lead to significant safety risks, including fires and chemical burns, as well as long-term environmental damage.
Researchers and laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following a structured disposal protocol. This involves correct segregation, labeling, and storage of the waste before it is collected by a licensed hazardous waste disposal service.
Hazard Profile and Personal Protective Equipment
Based on data from similar piperazine derivatives, this compound should be handled as a hazardous substance. The table below summarizes the anticipated hazards and the recommended personal protective equipment to be used during handling and disposal.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Flammability | Assumed to be a flammable liquid. Vapors may form explosive mixtures with air. | Flame-retardant lab coat, use in a well-ventilated area or fume hood, away from ignition sources. |
| Corrosivity | Expected to cause severe skin burns and eye damage upon contact. | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and a face shield.[1] |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Respiratory protection may be required if vapors or mists are generated.[2] |
| Irritation | May cause irritation to the respiratory system. | Work in a well-ventilated area or chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting. This process is designed to minimize risk to personnel and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound as hazardous.
-
Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[3]
-
Do not mix this waste with non-hazardous materials.
Step 2: Use of Appropriate Waste Containers
-
Use only designated, leak-proof, and chemically compatible containers for waste collection.[4] Glass or specific solvent-resistant plastic containers are typically appropriate.
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[4]
-
The container should be in good condition, free from cracks or damage.
Step 3: Proper Labeling of Waste Containers
-
Immediately label the waste container with a "Hazardous Waste" label.[5]
-
Clearly write the full chemical name: "this compound" and its concentration.
-
Indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Record the date when the waste was first added to the container.
Step 4: Safe Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area near the point of generation.[6]
-
The storage area must be well-ventilated, cool, and away from sources of heat, sparks, or open flames.[7]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
Step 5: Arranging for Final Disposal
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[3][8] This is illegal and dangerous.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]
-
Follow their specific instructions for collection and transport.
Step 6: Handling Spills and Emergencies
-
In case of a spill, have appropriate spill kits with absorbent materials readily available.
-
Evacuate the area if the spill is large or if you are not trained to handle it.
-
Follow the emergency procedures outlined in the chemical's specific Safety Data Sheet (SDS).
Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste disposal process, from initial generation to final removal by a certified service.
Caption: Workflow for the proper disposal of hazardous chemical waste.
References
- 1. cis-2,6-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. actenviro.com [actenviro.com]
- 4. pfw.edu [pfw.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. weclearjunk.co.uk [weclearjunk.co.uk]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling cis-1,2,6-Trimethylpiperazine
Disclaimer: No specific Safety Data Sheet (SDS) for cis-1,2,6-Trimethylpiperazine was located. The following guidance is based on the safety protocols for the parent compound, piperazine, and its derivatives. Researchers should handle this compound with caution and assume it presents similar hazards.
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling piperazine derivatives and are intended for use by trained research professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following equipment is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness).[3] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[1][3] | Necessary when working outside of a certified chemical fume hood or if there is a risk of dust or aerosol generation.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Dispensing :
-
Place the container of this compound in the fume hood.
-
Carefully open the container, avoiding any inhalation of dust or vapors.
-
Use a clean, dedicated spatula or scoop to weigh the desired amount of the chemical onto a weigh boat or into a suitable container.
-
Tightly reseal the main container immediately after dispensing.
-
-
In-Use :
-
When using the chemical in a reaction or solution, add it slowly and carefully to the vessel to avoid splashing.
-
Maintain constant ventilation and be mindful of the potential for aerosol generation.
-
If heating the substance, do so in a well-controlled manner within the fume hood.
-
-
Post-Handling and Cleanup :
-
Decontaminate the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a clearly labeled and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedures :
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of piperazine-based chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
